molecular formula C6H6BBrO3 B11892140 (2-Bromo-3-hydroxyphenyl)boronic acid

(2-Bromo-3-hydroxyphenyl)boronic acid

Cat. No.: B11892140
M. Wt: 216.83 g/mol
InChI Key: UIJSOPKRNVUNGS-UHFFFAOYSA-N
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Description

(2-Bromo-3-hydroxyphenyl)boronic acid is a useful research compound. Its molecular formula is C6H6BBrO3 and its molecular weight is 216.83 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Bromo-3-hydroxyphenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Bromo-3-hydroxyphenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H6BBrO3

Molecular Weight

216.83 g/mol

IUPAC Name

(2-bromo-3-hydroxyphenyl)boronic acid

InChI

InChI=1S/C6H6BBrO3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,9-11H

InChI Key

UIJSOPKRNVUNGS-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=CC=C1)O)Br)(O)O

Origin of Product

United States

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Identity Verification

(2-Bromo-3-hydroxyphenyl)boronic acid is a highly specialized, sterically congested organoboron building block. Its 1,2,3-substitution pattern—featuring a bromine atom "sandwiched" between the boronic acid moiety and a hydroxyl group—imparts unique reactivity but also significant instability.

This guide prioritizes the practical handling of this compound, recommending a specific precursor strategy to avoid the common pitfalls of protodeboronation and catalyst poisoning associated with the free phenolic form.

Chemical Identity & CAS Ambiguity

Researchers must exercise extreme caution during procurement. The specific substitution pattern (2-Br, 3-OH) is often confused with its isomers (e.g., 3-bromo-2-hydroxy or 4-bromo-3-hydroxy).

ParameterTarget CompoundRecommended Precursor
Chemical Name (2-Bromo-3-hydroxyphenyl)boronic acid (2-Bromo-3-methoxyphenyl)boronic acid
CAS Number 1431330-23-2 (Rare/Custom)849630-88-2 (Commercially Stable)
Molecular Formula C₆H₆BBrO₃C₇H₈BBrO₃
SMILES OB(O)C1=C(Br)C(O)=CC=C1OB(O)C1=C(Br)C(OC)=CC=C1
Key Property Prone to dehydration (boroxine) & oxidation.Stable solid; amenable to standard storage.

Critical Insight: Due to the instability of the free phenol (1431330-23-2), it is field-standard to acquire the methoxy analogue (849630-88-2) and perform in situ or post-coupling deprotection. This guide focuses on this robust workflow.

Structural Analysis & Reactivity Profile

The Ortho-Ortho Effect

The bromine atom at the C2 position exerts severe steric pressure on the boronic acid at C1.

  • Transmetallation Difficulty: In Suzuki-Miyaura couplings, the bulky bromine hinders the approach of the palladium(II) complex, requiring higher temperatures or specialized ligands (e.g., SPhos, XPhos).

  • Protodeboronation: The electron-rich nature of the ring (donated by the -OH or -OMe group) facilitates the hydrolytic cleavage of the C-B bond, especially under basic conditions required for coupling.

Self-Validating QC Protocol

Before committing to a synthesis, validate your material using this logic:

  • ¹H NMR (DMSO-d₆): Look for the distinct downfield shift of the hydroxyl proton (>9.5 ppm) if using the free phenol. For the methoxy precursor, the methyl singlet appears at ~3.8 ppm.

  • ¹¹B NMR: Boronic acids typically show a broad singlet around 28–30 ppm. A sharp peak upfield may indicate boronate ester formation or contamination.

Synthetic Pathways & Workflows

The most reliable route to the target scaffold is not direct synthesis but rather a "Mask-Couples-Unmask" strategy.

Recommended Workflow: The Methoxy Route

This pathway minimizes side reactions. The methoxy group acts as a robust protecting group that withstands the basic conditions of Suzuki coupling.

G Start Start: (2-Bromo-3-methoxyphenyl) boronic acid (CAS 849630-88-2) QC QC Check: 1H NMR / 11B NMR Start->QC Verify Purity Coupling Suzuki-Miyaura Coupling (Pd(dppf)Cl2 / K3PO4) QC->Coupling Pass Intermediate Intermediate: Biaryl Methoxy Ether Coupling->Intermediate Ar-X, 90°C Deprotection Demethylation (BBr3 or Pyridine-HCl) Intermediate->Deprotection Cleavage Final Target Scaffold: Free Hydroxyl Biaryl Deprotection->Final Workup

Figure 1: The "Methoxy Route" workflow ensures stability during the metal-catalyzed coupling step.

Experimental Protocols

Protocol A: Suzuki Coupling of Sterically Hindered Boronic Acid

Objective: Couple (2-Bromo-3-methoxyphenyl)boronic acid with an aryl halide.

Reagents:

  • Boronic Acid (1.2 equiv)

  • Aryl Halide (1.0 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) - Selected for resistance to steric bulk.

  • Base: K₃PO₄ (3.0 equiv) - Anhydrous phosphate is preferred over carbonates to reduce protodeboronation.

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step:

  • Degassing: Charge the reaction vessel with the aryl halide, boronic acid, and base. Evacuate and backfill with Argon (3 cycles). Oxygen is the enemy of this electron-rich boronic acid.

  • Solvation: Add degassed solvents.

  • Catalyst Addition: Add the Pd catalyst quickly against a counter-flow of Argon.

  • Reaction: Heat to 90°C for 4–16 hours. Monitor via LC-MS.

    • Note: If conversion stalls, add a second portion of catalyst (2 mol%).

  • Workup: Cool to RT, filter through Celite, dilute with EtOAc, and wash with brine.

Protocol B: Demethylation (Unmasking the Phenol)

Objective: Convert the coupled methoxy-biaryl to the final hydroxy-biaryl.

Reagents:

  • BBr₃ (Boron Tribromide), 1.0 M in DCM.

Step-by-Step:

  • Dissolve the methoxy-biaryl intermediate in anhydrous DCM. Cool to -78°C .

  • Add BBr₃ (3.0 equiv) dropwise. Caution: Exothermic.

  • Allow to warm to 0°C over 2 hours.

  • Quench: Pour cautiously into ice water.

  • Extraction: Extract with DCM (or EtOAc if the product is polar).

  • Purification: Silica gel chromatography.

Safety & Handling

Boroxine Formation

Boronic acids, particularly ortho-substituted ones, spontaneously dehydrate to form cyclic trimers called boroxines .

  • Observation: Your "pure" material may appear as a mixture in NMR.

  • Remedy: This is reversible.[1] Adding water during the Suzuki coupling (as in Protocol 4.1) hydrolyzes the boroxine back to the active monomeric acid species in situ.

Storage
  • Temperature: 2–8°C.

  • Atmosphere: Store under Argon. The combination of the electron-rich ring and the C-B bond makes it susceptible to aerobic oxidation to the phenol (breaking the C-B bond prematurely).

References

  • BoronPharm. (2025).[1] Product Catalog: 2-Bromo-3-hydroxyphenylboronic acid (CAS 1431330-23-2).[2][3][4] Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

Sources

chemical structure and properties of 2-bromo-3-hydroxyphenylboronic acid

[1]

Executive Summary

2-Bromo-3-hydroxyphenylboronic acid (CAS: 1431330-23-2) is a highly specialized organoboron building block characterized by a 1,2,3-trisubstituted benzene core.[1][2][3] Its structure features a boronic acid moiety flanked by a bromine atom at the ortho position, with a hydroxyl group occupying the meta position relative to the boron. This dense functionalization makes it a valuable scaffold in Fragment-Based Drug Discovery (FBDD) and the synthesis of proteasome inhibitors, while presenting unique challenges in steric hindrance and regioselectivity during cross-coupling reactions.

This guide details the physicochemical profile, synthetic pathways, reactivity logic, and experimental protocols for researchers utilizing this compound in medicinal chemistry and materials science.

Part 1: Physicochemical Profile & Structure

Chemical Identity
PropertyData
Chemical Name 2-Bromo-3-hydroxyphenylboronic acid
CAS Number 1431330-23-2
Molecular Formula C₆H₆BBrO₃
Molecular Weight 216.82 g/mol
Appearance White to off-white powder
Solubility Soluble in DMSO, MeOH, EtOH; sparingly soluble in water
pKa (Calculated) ~7.5 (Boronic acid), ~9.5 (Phenol)
Structural Analysis

The compound exhibits a "sandwiched" halogen geometry:

  • Position 1 (Boron): The electrophilic handle for Suzuki-Miyaura coupling or reversible covalent binding (e.g., to serine proteases).

  • Position 2 (Bromine): Provides a handle for orthogonal cross-coupling but induces significant steric strain on the adjacent boronic acid.

  • Position 3 (Hydroxyl): Acts as a hydrogen bond donor/acceptor and an electronic activator for the ring.

Stability Note: Due to the ortho-bromo substituent and the electron-rich phenol group, this boronic acid is susceptible to protodeboronation under strongly acidic or basic conditions at elevated temperatures. Storage under inert atmosphere at 2–8°C is recommended to prevent dehydration to the boroxine trimer.

Part 2: Synthetic Routes & Causality

The synthesis of 1,2,3-trisubstituted benzenes is non-trivial due to directing group conflicts. The most reliable route avoids direct bromination of 3-hydroxyphenylboronic acid (which favors the 4- or 6-position) and instead utilizes a lithium-halogen exchange strategy on a pre-functionalized precursor.

Preferred Synthetic Pathway: The 2,6-Dibromophenol Route

This route is chosen for its high regiocontrol. Starting with 2,6-dibromophenol ensures the bromine is already in the correct position relative to the oxygen.

Mechanism:

  • Protection: The phenol is protected (e.g., MOM or THP) to prevent deprotonation by the organolithium reagent.

  • Lithiation: n-Butyllithium performs a Li-Hal exchange. Since both ortho positions are equivalent (Br), exchange occurs at one site selectively.

  • Borylation: The resulting aryllithium species is trapped with a borate ester (e.g., B(OiPr)₃).[4]

  • Deprotection: Acidic workup removes the protecting group and hydrolyzes the boronate ester to the free acid.

SynthesisRouteStart2,6-DibromophenolStep11. Protection(MOM-Cl, Base)Start->Step1Inter1ProtectedIntermediateStep1->Inter1Step22. Li-Hal Exchange(n-BuLi, -78°C)Inter1->Step2Step33. Borylation(B(OiPr)3)Step2->Step3Step44. Hydrolysis(HCl, H2O)Step3->Step4Product2-Bromo-3-hydroxy-phenylboronic acidStep4->Product

Figure 1: Regioselective synthesis pathway via 2,6-dibromophenol.

Part 3: Reactivity & Experimental Protocols

Suzuki-Miyaura Cross-Coupling

Challenge: The ortho-bromine atom creates steric hindrance around the boron center, slowing down the transmetalation step. Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or Buchwald precatalysts to facilitate the reaction.

Protocol: Coupling with Aryl Chlorides

Reagents:

  • 2-Bromo-3-hydroxyphenylboronic acid (1.0 equiv)[1]

  • Aryl Chloride (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (10:1)

Step-by-Step Methodology:

  • Setup: In a glovebox or under Argon flow, charge a reaction vial with the boronic acid, aryl chloride, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Solvation: Add degassed Toluene/Water mixture. The biphasic system helps dissolve the inorganic base.

  • Reaction: Seal the vial and heat to 80°C for 12–18 hours.

    • Note: Do not exceed 100°C to minimize protodeboronation of the ortho-bromo species.

  • Workup: Cool to RT. Dilute with EtOAc, wash with 1N HCl (mildly acidic to protonate the phenol) and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Orthogonal Functionalization

The molecule allows for sequential functionalization.

  • Suzuki Coupling (Site 1): The Boronic acid reacts first under standard Pd(0) conditions.

  • Buchwald-Hartwig/Suzuki (Site 2): The remaining Aryl Bromide can be reacted in a second step using a more active catalyst system (e.g., Pd₂dba₃/Xantphos) to install an amine or a second aryl group.

ReactivityCenter2-Bromo-3-hydroxy-phenylboronic acidPath1Suzuki Coupling(Reacts at B(OH)2)Center->Path1Pd(0), Base, R-XPath2Esterification(Reacts at OH)Center->Path2R-Cl, BasePath3Dehydration(Forms Boroxine)Center->Path3Heat, -H2OResult1Biaryl Product(Br retained)Path1->Result1Result2Protected Ether(e.g., O-MOM)Path2->Result2Result3Boroxine Trimer(Storage Form)Path3->Result3

Figure 2: Divergent reactivity profile of the multifunctional scaffold.

Part 4: Applications in Drug Discovery[4][6][7]

Proteasome Inhibition

Boronic acids are validated pharmacophores for proteasome inhibition (e.g., Bortezomib).[5][6] The boron atom forms a reversible covalent bond with the catalytic threonine residue of the 20S proteasome.

  • Role of 2-Br-3-OH: The 3-hydroxyl group can form additional H-bonds within the S1 specificity pocket, while the 2-bromo group can fill hydrophobic clefts or lock the conformation of the inhibitor via steric clash.

Fragment-Based Drug Discovery (FBDD)

This compound is an ideal "fragment" due to its low molecular weight (<300 Da) and high polarity.

  • Screening: It can be screened against targets using NMR or X-ray crystallography.

  • Elaboration: Once a "hit" is identified, the Br and OH handles allow rapid growth of the molecule in vectors defined by the crystal structure.

Part 5: Safety & Handling

Hazard ClassStatementPrecaution
Skin Irritation Causes skin irritation (H315)Wear nitrile gloves; wash immediately if splashed.
Eye Irritation Causes serious eye irritation (H319)Use safety goggles; access to eyewash station required.
STOT-SE May cause respiratory irritation (H335)Handle in a fume hood to avoid dust inhalation.

Storage: Store at 2–8°C under Argon. The compound is hygroscopic and may slowly dehydrate to the anhydride (boroxine) or hydrolyze if esterified.

References

  • BoronPharm. (2025).[7] Product Catalog: 2-Bromo-3-hydroxyphenylboronic acid (CAS 1431330-23-2).[1][2][3] Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational text for Suzuki coupling mechanisms).
  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Authoritative source on boronic acid stability and synthesis).

Navigating the Solubility Landscape of (2-Bromo-3-hydroxyphenyl)boronic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Bromo-3-hydroxyphenyl)boronic acid (CAS: 1431330-23-2) is a highly functionalized organoboron building block widely utilized in pharmaceutical research, advanced materials synthesis, and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling[1][2][3]. The presence of three distinct functional groups—a boronic acid moiety, a hydroxyl group, and a heavy bromine atom—creates a complex intermolecular interaction profile that dictates its dissolution thermodynamics.

This technical whitepaper provides an in-depth analysis of the mechanistic drivers governing the solubility of (2-Bromo-3-hydroxyphenyl)boronic acid in organic solvents. It establishes self-validating experimental protocols for solubility determination and offers strategic solvent selection guidelines to optimize synthetic workflows.

Mechanistic Drivers of Solubility

To predict and manipulate the solubility of (2-Bromo-3-hydroxyphenyl)boronic acid, one must dissect the causal relationship between its structural features and solvent properties.

The Boronic Acid Moiety (-B(OH)₂): Hydrogen Bonding and Lewis Acidity

The boronic acid group contains an


-hybridized boron atom with an empty p-orbital, making it a mild Lewis acid[3]. Simultaneously, the two hydroxyl groups act as potent hydrogen bond donors and acceptors. This dual nature drives exceptionally high solubility in polar aprotic solvents (e.g., THF, DMF, DMSO) capable of coordinating with the empty p-orbital and accepting hydrogen bonds[4].
The Hydroxyl and Bromo Substituents: Competing Forces

The introduction of substituents on the phenyl ring significantly alters the solubility profile compared to unsubstituted phenylboronic acid[5]:

  • The Hydroxyl Group (-OH): Positioned at the meta-carbon relative to the boronic acid, this group introduces additional hydrogen-bonding capacity. It synergizes with the boronic acid moiety to drastically enhance solubility in polar protic (alcohols) and polar aprotic solvents[5].

  • The Bromo Group (-Br): Bromine is a large, highly polarizable, and lipophilic halogen. Its massive electron cloud increases the molecule's London dispersion forces, which enhances solubility in moderately polar, polarizable solvents like chloroform and dichloromethane[5]. However, its hydrophobic bulk counteracts the hydrophilic nature of the oxygen-containing groups, reducing solubility in purely aqueous or highly polar but non-coordinating media.

The Boronic Acid-Boroxine Equilibrium

A critical, often overlooked factor in organoboron solubility is the propensity of boronic acids to undergo thermal or desiccant-driven dehydration to form boroxines (trimeric cyclic anhydrides)[5][6]. Boroxines lack the hydrogen-bond donating -OH groups, rendering them significantly less polar and more soluble in non-polar hydrocarbons (e.g., toluene, methylcyclohexane)[6].

BoroxineEquilibrium Monomer Boronic Acid Monomer (High Polarity) -B(OH)2 Boroxine Boroxine Trimer (Lower Polarity) -(BO)3- Monomer->Boroxine Dehydration (-3 H2O) Heat / Dry Solvents Boroxine->Monomer Hydration (+3 H2O) Aqueous / Moist Solvents

Caption: The reversible dehydration equilibrium between polar boronic acid monomers and non-polar boroxines.

Empirical Solubility Profile

Due to the specialized nature of (2-Bromo-3-hydroxyphenyl)boronic acid, highly specific quantitative data is often proprietary. However, by synthesizing empirical data from structurally analogous substituted phenylboronic acids[7][8][9], we can construct a highly accurate, predictive solubility matrix.

Table 1: Estimated Solubility Profile of (2-Bromo-3-hydroxyphenyl)boronic Acid at 25°C

Solvent ClassRepresentative SolventsEstimated Solubility (mg/mL)Mechanistic Rationale
Polar Aprotic DMSO, DMF> 100Strong H-bond acceptance; high dielectric constant stabilizes the monomer[4].
Polar Protic Methanol, Ethanol50 - 100Dual H-bond donor/acceptor interactions with both -OH and -B(OH)₂ groups.
Ethers THF, Dioxane30 - 80Favorable Lewis acid-base coordination with the empty p-orbital of boron[4].
Halogenated Chloroform, DCM5 - 20Enhanced by the highly polarizable bromo substituent; steep temperature dependence.
Non-Polar Hexane, Toluene< 1Lack of H-bonding; solubility remains poor unless dehydration to boroxine occurs[6][7].

Self-Validating Experimental Methodologies

To generate precise, compound-specific solubility data, researchers must employ rigorous methodologies. Traditional gravimetric methods often fail for boronic acids because evaporating the solvent can induce dehydration, leading to mass loss (as water) and skewed results[6]. The following protocols circumvent this issue.

Protocol 1: The Dynamic Method (Turbidimetry)

This method is ideal for generating temperature-dependent solubility curves (vital for crystallization workflows) without isolating the solid[7][9].

  • Preparation: Add a precisely weighed mass of (2-Bromo-3-hydroxyphenyl)boronic acid to a known volume of solvent in a sealed, jacketed glass vessel equipped with a magnetic stirrer and a luminance/turbidity probe.

  • Heating Cycle (Dissolution): Ramp the temperature at a controlled rate (e.g., 0.5 °C/min) until the turbidity probe registers 100% transmittance (complete dissolution). Record the "clearing temperature."

  • Cooling Cycle (Precipitation): Cool the solution at the same rate until the probe detects a sudden drop in transmittance (cloud point).

  • Self-Validation System: The system is self-validating through hysteresis analysis. If the difference between the clearing temperature and the cloud point is

    
     °C, the ramp rate is too fast, and thermodynamic equilibrium was not achieved. The ramp rate must be decreased until the hysteresis is minimized.
    
Protocol 2: OECD 105 Isothermal Shake-Flask Method

This static method is the gold standard for determining absolute equilibrium solubility at a fixed temperature[8].

  • Equilibration: Add an excess of the compound to 10 mL of the target solvent in a sealed vial. Place in an isothermal shaker bath at 25.0 ± 0.1 °C.

  • Phase Separation: After agitation, separate the saturated liquid phase from the excess solid using a 0.22 µm PTFE syringe filter (pre-warmed to 25 °C to prevent premature precipitation).

  • Quantification: Dilute the filtrate immediately in a compatible solvent (e.g., Acetonitrile) and quantify using HPLC-UV against a standard calibration curve.

  • Self-Validation System: Prepare three identical flasks. Sample Flask 1 at 24 hours, Flask 2 at 48 hours, and Flask 3 at 72 hours. Validation criteria: The variance in calculated concentration between the 48h and 72h samples must be

    
    . If variance exceeds this, the solid has not reached thermodynamic equilibrium, and agitation must continue.
    

ShakeFlask S1 1. Solid Addition (Excess compound + Organic Solvent) S2 2. Isothermal Equilibration (Agitation at 25°C for 24-72h) S1->S2 S3 3. Phase Separation (Isothermal Microfiltration) S2->S3 S4 4. Analytical Quantification (HPLC-UV / qNMR) S3->S4 S5 5. Data Validation (Inter-replicate temporal variance < 5%) S4->S5

Caption: Self-validating workflow for the OECD 105 Isothermal Shake-Flask solubility method.

Strategic Solvent Selection for Workflows

Understanding the solubility profile allows for the optimization of downstream chemical processes:

  • Suzuki-Miyaura Cross-Coupling: THF or 1,4-Dioxane (often mixed with water) are the solvents of choice. They provide excellent solubility for the boronic acid monomer[4] while the aqueous component prevents boroxine formation and dissolves the inorganic base required for the transmetalation step[3].

  • Purification and Crystallization: Chloroform is highly strategic. The bromo substituent grants the molecule moderate solubility in chloroform at elevated temperatures, but solubility drops sharply upon cooling. This steep solubility gradient makes chloroform an ideal solvent for recrystallization, effectively purging organic impurities that remain soluble in the supernatant.

  • Storage and Stock Solutions: DMSO is optimal for creating high-concentration stock solutions for biological or high-throughput screening assays due to its immense hydrogen-bond accepting capacity[4]. However, solutions should be stored under an inert atmosphere to prevent moisture absorption, which can lead to unpredictable speciation over time.

References

1.1 - bldpharm.com 2.2 - boronpharm.com 3. 3 - wikipedia.org 4.7 - semanticscholar.org 5.8 - benchchem.com 6. 9 - researchgate.net 7.6 - researchgate.net 8.5 - acs.org 9. - d-nb.info 10. 4 - indofinechemical.com

Sources

safety data sheet (SDS) for bromo-hydroxyphenylboronic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safety Data Sheet (SDS) for Bromo-hydroxyphenylboronic Acid Derivatives

Foreword: Beyond Compliance—The SDS as a Research Tool

For the researcher, scientist, and drug development professional, the Safety Data Sheet (SDS) is often viewed as a regulatory formality. However, for a class of compounds as versatile and reactive as bromo-hydroxyphenylboronic acid derivatives, this document transcends mere compliance. It is the foundational text for risk assessment, experimental design, and laboratory safety. These organoboron compounds are pivotal in modern synthetic chemistry, particularly in Suzuki coupling reactions, yet their unique combination of a boronic acid moiety, a phenolic hydroxyl group, and an electrophilic bromine atom presents a specific hazard profile that demands careful consideration.

This guide is structured to deconstruct the SDS not as a static, 16-section document, but as a dynamic source of actionable intelligence. We will explore the scientific rationale behind each section, focusing specifically on how the chemical properties of bromo-hydroxyphenylboronic acid derivatives inform the data presented. By understanding the "why" behind the hazard classifications and handling protocols, you can foster a culture of intrinsic safety and scientific integrity within your laboratory.

The Hazard Narrative: Deconstructing Section 2 for Boronic Acids

The heart of the SDS is Section 2: Hazards Identification. This section provides the Globally Harmonized System (GHS) classification, which dictates labeling and informs all subsequent safety protocols.[1][2][3] For bromo-hydroxyphenylboronic acid derivatives, a consistent hazard narrative emerges based on available data for analogous compounds.[4][5][6][7]

Typical GHS Classification for Bromo-hydroxyphenylboronic Acid Derivatives

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure (STOT-SE)Category 3H335: May cause respiratory irritation

Source: Synthesized from PubChem data and representative supplier SDSs.[4][5][6][7]

The "Why" Behind the Classification
  • Skin and Eye Irritation (Category 2): Boronic acids, as a class, are known irritants.[8] A Category 2 classification indicates that the substance can cause reversible damage.[9][10][11] For skin, this is based on criteria such as a mean score of ≥ 2.3 for redness or swelling in animal tests.[9][11] For eyes, it involves effects like corneal opacity or iritis that are fully reversible within 21 days.[12][13] The acidic nature of the boronic acid group and its potential to interact with biological molecules on the skin and in the eyes is the primary driver for this classification.

  • Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Irritation): This classification applies to substances that cause transient, reversible effects on the respiratory tract.[14][15] Bromo-hydroxyphenylboronic acid derivatives are typically fine powders. Inhalation of this dust can irritate the mucous membranes and the upper respiratory tract, leading to symptoms like coughing and shortness of breath. The hazard statement H335, "May cause respiratory irritation," directly reflects this.[4][5]

The following diagram illustrates the logical process for classifying a new derivative based on the GHS criteria for skin and eye irritation.

GHS_Classification_Process cluster_skin Skin Hazard Evaluation cluster_eye Eye Hazard Evaluation HumanData_S Existing Human Data on Skin Effects? AnimalData_S Existing Animal Data (OECD 404)? HumanData_S->AnimalData_S No Conclusion_S Final Classification HumanData_S->Conclusion_S Yes (Irreversible Damage -> Cat 1 Reversible -> Cat 2) InVitro_S In Vitro / Ex Vivo Data (OECD 431/439)? AnimalData_S->InVitro_S No AnimalData_S->Conclusion_S Yes (Irreversible -> Cat 1 Reversible -> Cat 2) pH_S pH Extremes? (≤2 or ≥11.5) InVitro_S->pH_S No InVitro_S->Conclusion_S Yes (Corrosive -> Cat 1 Irritant -> Cat 2) pH_S->Conclusion_S No conclusive data pH_S->Conclusion_S Yes -> Cat 1 HumanData_E Existing Human Data on Eye Effects? AnimalData_E Existing Animal Data (OECD 405)? HumanData_E->AnimalData_E No Conclusion_E Final Classification HumanData_E->Conclusion_E Yes (Irreversible -> Cat 1 Reversible -> Cat 2A/2B) InVitro_E In Vitro Data (e.g., BCOP)? AnimalData_E->InVitro_E No AnimalData_E->Conclusion_E Yes (Irreversible -> Cat 1 Reversible -> Cat 2A/2B) SkinCorr_E Classified as Skin Corrosive (Cat 1)? InVitro_E->SkinCorr_E No InVitro_E->Conclusion_E Yes (Corrosive -> Cat 1 Irritant -> Cat 2A) SkinCorr_E->Conclusion_E No SkinCorr_E->Conclusion_E Yes -> Cat 1 Start New Derivative Start->HumanData_S Start->HumanData_E Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Cleanup PPE Don PPE: - Safety Goggles - Nitrile Gloves - Lab Coat FumeHood Verify Fume Hood is Operational PPE->FumeHood Emergency Locate Eyewash & Safety Shower FumeHood->Emergency Weigh Weigh Solid Inside Fume Hood Emergency->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Seal Immediately Reseal Container Transfer->Seal Store Store in Cool, Dry, Segregated Area Seal->Store Clean Clean Work Area Store->Clean DoffPPE Doff PPE Correctly Clean->DoffPPE Wash Wash Hands Thoroughly DoffPPE->Wash End Work Complete Wash->End Start Begin Work Start->PPE

Caption: Standard workflow for handling boronic acid derivatives.

Chemical Personality: Stability and Reactivity (Section 10)

This section provides critical information for the synthetic chemist. Bromo-hydroxyphenylboronic acids have a distinct "chemical personality."

  • Reactivity: The boronic acid group is the key functional group for Suzuki couplings. However, it is also susceptible to oxidative damage. [16]* Conditions to Avoid: High heat and exposure to moisture and air should be avoided to maintain the compound's integrity. [17]* Incompatible Materials:

    • Strong Oxidizing Agents: Can degrade the boronic acid moiety.

    • Strong Bases and Acids: Can cause decomposition or unwanted side reactions. [6][18]

The Toxicological Profile: Interpreting Section 11

This section provides the data that underpins the hazard classifications in Section 2. For many novel derivatives, comprehensive toxicological data will be unavailable. [19]In these cases, the SDS relies on data from structurally similar compounds and the known toxicology of the functional groups present.

  • Acute Toxicity: Generally, boronic acids are not classified as acutely toxic, but ingestion can be harmful. [8][20]* Skin Corrosion/Irritation: Data would confirm reversible skin irritation (Category 2).

  • Serious Eye Damage/Irritation: Data would confirm reversible but serious eye irritation (Category 2).

  • STOT-Single Exposure: The classification is based on the physical form (dust) and general irritant properties, leading to respiratory tract irritation (Category 3).

  • Carcinogenicity/Mutagenicity/Reproductive Toxicity: Boron-containing compounds are generally not considered genotoxic or carcinogenic. [20]However, some boric acid compounds are flagged for potential reproductive toxicity with chronic high-dose exposure, which is an important consideration for long-term research projects. [8][20]

Conclusion: An Essential Dialogue for Safety and Success

The Safety Data Sheet for a bromo-hydroxyphenylboronic acid derivative is more than a list of warnings; it is a scientifically grounded guide to the compound's behavior. For the researcher, internalizing the logic of the SDS—from the GHS classifications in Section 2 to the practical handling advice in Sections 7 and 8—is fundamental. By treating the SDS as the first step in experimental design, you ensure not only the safety of your personnel but also the integrity and success of your research.

References

  • GHS Classification Criteria for Eye Irritation and Serious Eye Damage. (2018, March 6). ChemSafetyPro.COM. [Link]

  • GHS Classification Criteria for Skin Corrosion and Irritation. (2018, March 6). ChemSafetyPro.COM. [Link]

  • Guidance on the compilation of safety data sheets. (2008, December 24). European Chemicals Agency (ECHA). [Link]

  • GHS Classification Criteria for Specific Target Organ Toxicant. (2017, May 26). ChemSafetyPro.COM. [Link]

  • National Research Council. (2014). A Framework to Guide Selection of Chemical Alternatives. National Academies Press. [Link]

  • Classification and labelling (CLP/GHS). (n.d.). European Commission. [Link]

  • Assigning hazard categories. (n.d.). Pesticide Registration Toolkit. [Link]

  • Introduction to the GHS Globally Harmonized System of Classification and Labelling of Chemicals. (2024, April 18). UNITAR. [Link]

  • The Globally Harmonized System of Classification and Labelling of Chemicals (GHS). (n.d.). International Labour Organization. [Link]

  • Globally Harmonized System of Classification and Labelling of Chemicals. (n.d.). Wikipedia. [Link]

  • Boric Acid Safety & Hazards. (2025, July 15). Lab Alley. [Link]

  • Guidance on the compilation of safety data sheets. (2020, December). European Chemicals Agency (ECHA). [Link]

  • STOT – the new hazard category by GHS classification. (2016, May 16). GeSi Software. [Link]

  • Examples of Eye Irritation Classification for Substances and Mixtures under GHS. (2019, March 7). ChemSafetyPro.COM. [Link]

  • Globally Harmonized System of Classification and Labelling of Chemicals (GHS). (n.d.). United Nations iLibrary. [Link]

  • GHS Classification: Serious Eye Damage/Eye Irritation. (n.d.). ChemRadar. [Link]

  • Specific Target Organ Toxicity – Single Exposure. (2017, March). Society for Chemical Hazard Communication. [Link]

  • Skin Corrosion / Irritation. (n.d.). Society for Chemical Hazard Communication. [Link]

  • Guidance on the application of GHS criteria. (2025, August 22). UNECE. [Link]

  • Serious Eye Damage / Eye Irritation. (n.d.). Society for Chemical Hazard Communication. [Link]

  • Compilation of safety data sheets. (n.d.). European Chemicals Agency (ECHA). [Link]

  • Draft Guidance on the compilation of safety data sheets. (2020, May 14). Certifico S.r.l. [Link]

  • Safety Data Sheets. (n.d.). Health and Safety Authority. [Link]

  • Boronic Acid Warehouse Storage: Solutions & Supply Options. (n.d.). Cubework. [Link]

  • OSHA Safety Data Sheets: A Vital Component of Workplace Safety. (2024, July 15). Compliancy Group. [Link]

  • Højriis, N. et al. (2021). Toxicity of boric acid, borax and other boron containing compounds: A review. Regulatory Toxicology and Pharmacology, 121, 104873. [Link]

  • Entsminger, S. W. et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2018258118. [Link]

  • Hazard Communication Standard: Safety Data Sheets. (n.d.). Occupational Safety and Health Administration (OSHA). [Link]

  • Safe Handling and Storage of Chemicals. (n.d.). University of Colorado Boulder Environmental Health & Safety. [Link]

  • Safety Data Sheets: How Often Do SDS Need to Be Updated/Replaced? (2025, October 7). Safety by Design. [Link]

  • OSHA MSDS Rules. (n.d.). MSDS Authoring Services Inc. [Link]

  • OSHA Safety Data Sheet Requirements: A Comprehensive Guide for USA Businesses. (2024, September 10). Chemical Safety. [Link]

  • Empowering boronic acids as hydroxyl synthons for aryne induced three-component coupling reactions. (n.d.). Royal Society of Chemistry. [Link]

  • How to Store Boric Acid. (2025, July 15). Lab Alley. [Link]

  • 5-Bromo-2-hydroxybenzeneboronic acid. (n.d.). PubChem. [Link]

Sources

(2-Bromo-3-hydroxyphenyl)boronic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthetic utility, and handling protocols for (2-Bromo-3-hydroxyphenyl)boronic acid , a specialized organoboron building block used in advanced medicinal chemistry.

Physicochemical Identity & Synthetic Utility in Drug Discovery

Executive Summary

(2-Bromo-3-hydroxyphenyl)boronic acid (CAS: 1431330-23-2) is a bifunctional aromatic scaffold characterized by three orthogonal reactive sites: a boronic acid moiety, an aryl bromide, and a phenolic hydroxyl group.[1][2][3][4] This "linchpin" architecture allows for sequential, site-selective functionalization, making it invaluable for fragment-based drug discovery (FBDD) and the synthesis of complex heterocycles. This guide provides validated data on its properties, a mechanistic analysis of its reactivity, and strict protocols for its use in Suzuki-Miyaura cross-coupling.

Physicochemical Identity

The precise identification of this isomer is critical, as positional isomers (e.g., 4-bromo-3-hydroxy) exhibit vastly different reactivity profiles.

PropertySpecification
Chemical Name (2-Bromo-3-hydroxyphenyl)boronic acid
CAS Registry Number 1431330-23-2
Molecular Formula C₆H₆BBrO₃
Molecular Weight 216.82 g/mol
Exact Mass 215.960 g/mol
Appearance Off-white to pale beige powder
Solubility Soluble in DMSO, MeOH, THF; sparingly soluble in water
pKa (Calculated) ~7.2 (Phenol), ~8.8 (Boronic Acid)
SMILES OB(O)C1=C(Br)C(O)=CC=C1

Synthetic Utility & Mechanism[6][7]

The "Orthogonal Reactivity" Concept

The value of this molecule lies in the reactivity hierarchy of its functional groups. This allows chemists to "program" the assembly of complex molecules.

  • Boronic Acid (C-1): The most reactive site for Pd-catalyzed cross-coupling (Suzuki-Miyaura).

  • Phenolic Hydroxyl (C-3): Nucleophilic; can be alkylated (ether synthesis) or protected before coupling to direct solubility or prevent catalyst poisoning.

  • Aryl Bromide (C-2): Less reactive than the boronic acid under standard Suzuki conditions. It remains intact after the first coupling, serving as a handle for a second diversification step (e.g., Buchwald-Hartwig amination or a second Suzuki coupling).

Mechanistic Diagram: Sequential Functionalization

The following diagram illustrates the logical flow of utilizing this scaffold to build a tri-substituted core.

G Start (2-Bromo-3-hydroxyphenyl) boronic acid Step1 Step 1: O-Alkylation (Protection/Diversification) Start->Step1 R-X, Base (Retains Br & B(OH)2) Step2 Step 2: Suzuki Coupling (Boronic Acid Reaction) Step1->Step2 Ar-X, Pd(0) (Retains Br) Step3 Step 3: Second Coupling (Aryl Bromide Reaction) Step2->Step3 Ar'-B(OH)2 or HNR2 (Activates Br) Final Tri-Functionalized Scaffold Step3->Final Final Product

Caption: Sequential functionalization workflow exploiting the reactivity differences between OH, B(OH)₂, and Br groups.

Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling

This protocol is designed to couple the boronic acid selectively while preserving the aryl bromide. The high steric hindrance at the C-2 position (ortho-bromo) requires specific ligand choices to ensure efficiency.

Objective: Couple (2-Bromo-3-hydroxyphenyl)boronic acid with 4-Iodoanisole.

Reagents:

  • (2-Bromo-3-hydroxyphenyl)boronic acid (1.0 equiv)

  • 4-Iodoanisole (1.0 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) - Selected for robustness against steric bulk.

  • Base: K₂CO₃ (2.5 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Inerting: Charge a reaction vial with the boronic acid (217 mg, 1.0 mmol), 4-iodoanisole (234 mg, 1.0 mmol), and K₂CO₃ (345 mg, 2.5 mmol). Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL).

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol) under a positive stream of Argon.

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Note: Monitor by LC-MS. The C-2 bromine creates steric hindrance; if conversion is slow, increase temperature to 95°C but monitor for de-bromination byproducts.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with 1M HCl (to neutralize the phenolate) followed by brine.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Quality Control & Stability Check

Boronic acids are prone to dehydration (forming boroxines) and protodeboronation.

  • HPLC Method: C18 Column, Water/Acetonitrile (0.1% Formic Acid).

    • Observation: Boronic acids often streak or show broad peaks due to interaction with silanols.

  • NMR Validation:

    • Dissolve in DMSO-d₆.

    • Look for the B(OH)₂ protons: typically a broad singlet around 8.0–9.5 ppm (concentration dependent).

    • Crucial Check: Verify the integration of aromatic protons to ensure no protodeboronation (replacement of B(OH)₂ with H) has occurred during storage.

Stability & Handling Guidelines

Storage:

  • Temperature: 2–8°C.

  • Atmosphere: Store under Argon or Nitrogen. Boronic acids can slowly oxidize to phenols in air over months.

  • Hygroscopicity: Keep tightly sealed. Moisture promotes the reversible formation of boroxine trimers, which alters stoichiometry calculations.

Safety (GHS Classification):

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • Precaution: Handle in a fume hood. In case of contact, wash with copious water.

References

  • PubChem Compound Summary. "2-Bromo-3-hydroxyphenylboronic acid (CID 1431330-23-2)." National Center for Biotechnology Information. [Link]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. (Mechanistic insights on steric hindrance). [Link]

Sources

suppliers and price of (2-Bromo-3-hydroxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (2-Bromo-3-hydroxyphenyl)boronic acid

Part 1: Executive Summary & Technical Profile

(2-Bromo-3-hydroxyphenyl)boronic acid (CAS 1431330-23-2 ) is a high-value, bifunctional organoboron building block.[1] Its structural uniqueness lies in the ortho-bromo and meta-hydroxy substitution pattern relative to the boronic acid moiety. This steric and electronic configuration makes it a challenging but critical scaffold for synthesizing sterically congested biaryls, functionalized ligands, and advanced medicinal chemistry targets.

Unlike commodity boronic acids (e.g., phenylboronic acid), this compound is classified as a Tier 3 (Niche/Custom) chemical. It is rarely held in bulk inventory and often requires "on-demand" synthesis or sourcing from specialized organoboron manufacturers.

Physicochemical Specifications
PropertySpecificationTechnical Note
CAS Number 1431330-23-2 Critical for search; do not confuse with methoxy analogs.
Formula C₆H₆BBrO₃
MW 216.82 g/mol
Appearance Off-white to tan powderColor variation often indicates boroxine formation (anhydride).
Solubility DMSO, Methanol, THFPoor solubility in non-polar solvents (Hexane, DCM).
Stability Hygroscopic; Protodeboronation riskStore at 2-8°C under inert gas (Ar/N₂).

Part 2: Strategic Sourcing & Price Analysis

Current Market Status: This compound is not a "catalog commodity." It is primarily available through Custom Synthesis or Specialty Building Block suppliers.

Supplier Landscape

Based on current chemical intelligence, the following suppliers are the most reliable sources. Note that "In Stock" often means "Available for Rapid Synthesis" rather than sitting on a shelf.

  • Primary Manufacturer (Source):

    • BoronPharm: Specializes in organoboron chemistry.[2][3] Likely the original source or holder of the process IP.

    • BLD Pharm: Major aggregator with strong custom synthesis capabilities in halogenated boronic acids.

  • Secondary Aggregators (Distributors):

    • ChemicalBook / eMolecules: Use these platforms to blast-request quotes, but expect lead times to reflect the primary manufacturer's schedule.

Price Estimation & Tiers

Pricing is volatile and volume-dependent.

ScaleEstimated Price Range (USD)Lead TimeSourcing Strategy
100 mg - 1 g $150 - $400 2-3 WeeksBuy "off-the-shelf" for immediate screening.
1 g - 10 g $100 - $250 / g 4-6 WeeksRequest a custom synthesis quote.
> 100 g Inquire 8-12 WeeksRequires process optimization (likely via demethylation route).

Scientist-to-Scientist Tip: If the price of CAS 1431330-23-2 is prohibitive, purchase the methoxy analog ((2-Bromo-3-methoxyphenyl)boronic acid, CAS 849630-88-2 ) which is often cheaper and more stable. You can perform a BBr₃ demethylation in your own lab to access the hydroxy target (see Synthesis section).

Part 3: Quality Control & Validation (Self-Validating Protocols)

Trusting a Certificate of Analysis (CoA) for unstable boronic acids is risky. You must validate the material upon arrival.

The "Boroxine" Equilibrium Check (NMR)

Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines). This is reversible but affects stoichiometry.

  • Protocol: Dissolve ~10 mg in DMSO-d₆ + 1 drop D₂O.

  • Observation:

    • Monomer: Sharp singlets for B(OH)₂ at ~8.0–9.5 ppm (disappear with D₂O shake).

    • Boroxine: Broadening of aromatic signals.

    • Purity Flag: If you see two sets of aromatic peaks that do not coalesce upon heating or adding D₂O, you have a permanent impurity (likely de-boronated 2-bromophenol).

HPLC Method for Boronic Acids

Standard C18 methods often fail because boronic acids interact with residual silanols.

  • Column: C18 (e.g., Agilent Zorbax Eclipse), 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH suppresses ionization of the phenol).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Critical Note: Look for "fronting" peaks. If peak shape is poor, add 1% pinacol to the sample diluent to form the boronate ester in situ before injection. This stabilizes the species on the column.

Part 4: Synthetic Utility & Workflows

Procurement & QC Decision Tree

This workflow ensures you do not waste time with degraded material.

ProcurementQC Start Need CAS 1431330-23-2 CheckStock Check Vendors (BoronPharm/BLD) Start->CheckStock IsAvailable In Stock? CheckStock->IsAvailable BuyDirect Purchase (High Cost) IsAvailable->BuyDirect Yes BuyMethoxy Buy Methoxy Analog (CAS 849630-88-2) IsAvailable->BuyMethoxy No / Too Expensive QC QC: 1H-NMR (DMSO-d6) BuyDirect->QC Demethylate Perform BBr3 Demethylation BuyMethoxy->Demethylate Demethylate->QC PurityCheck Purity > 95%? QC->PurityCheck Use Proceed to Suzuki Coupling PurityCheck->Use Yes Purify Recrystallize (Water/Acetone) PurityCheck->Purify No Purify->QC

Figure 1: Strategic sourcing and quality control workflow.

Synthetic Pathway: The "Methoxy" Detour

If direct sourcing fails, the demethylation route is the industry-standard backup.

  • Precursor: (2-Bromo-3-methoxyphenyl)boronic acid (CAS 849630-88-2).[4]

  • Reagent: BBr₃ (1 M in DCM) or Pyridine·HCl (melt).

  • Conditions: -78°C to 0°C (DCM).

  • Workup: Quench with MeOH. The boronic acid may form a methyl ester; hydrolysis with aqueous HCl/Acetone restores the -B(OH)₂.

Application: Suzuki-Miyaura Coupling

This molecule is prone to protodeboronation due to the ortho-bromo substituent and the electron-donating hydroxyl group.

  • Recommended Catalyst: Pd(dppf)Cl₂·DCM or Pd(Amphos)Cl₂.

  • Base: Weak bases are superior (K₃PO₄ or NaHCO₃) to prevent deboronation. Avoid strong hydroxides (NaOH).

  • Solvent: Dioxane/Water (4:1). The water is crucial to keep the boronic acid species active.

References

  • BoronPharm . Product Catalog: (2-Bromo-3-hydroxyphenyl)boronic acid (CAS 1431330-23-2).[1][5] Retrieved from

  • ChemicalBook . CAS 1431330-23-2 Product Database. Retrieved from

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

  • Sigma-Aldrich (Merck) . General Protocols for Handling Boronic Acids. Retrieved from

Sources

stability of 2-bromo-3-hydroxyphenylboronic acid under ambient conditions

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the stability profile of 2-bromo-3-hydroxyphenylboronic acid , synthesizing physical organic chemistry principles with practical handling protocols.

Executive Summary

2-Bromo-3-hydroxyphenylboronic acid exhibits a complex stability profile governed by the interplay between the ortho-bromo steric/electronic effects and the meta-hydroxyl group. Under ambient conditions, the compound is moderately unstable , prone to three primary degradation vectors:

  • Reversible Dehydration: Spontaneous conversion to boroxine (anhydride) in low humidity.

  • Protodeboronation: Irreversible C-B bond cleavage, accelerated by the ortho-bromo substituent under basic or aqueous conditions.

  • Oxidation: Slow conversion to 2-bromo-1,3-dihydroxybenzene (2-bromoresorcinol) upon prolonged air exposure.

Operational Verdict: This compound must be stored under an inert atmosphere at 2–8°C to maintain analytical purity >95%.

Chemical Identity & Structural Analysis

To understand the stability, we must analyze the electronic environment of the boron center.

FeatureStructural ComponentElectronic/Steric Impact on Stability
Boron Center

Hybridized
Empty

-orbital makes it a Lewis acid; highly susceptible to nucleophilic attack (water, hydroxide, peroxides).
2-Bromo Ortho-HalogenDestabilizing: Increases acidity of the boron center (inductive effect,

), making it more prone to protodeboronation. Provides steric bulk that hinders boroxine formation slightly but accelerates C-B cleavage.
3-Hydroxy Meta-PhenolStabilizing/Destabilizing: Can form intermolecular H-bonds in the solid state (increasing lattice energy). However, the phenolic proton is acidic, potentially facilitating auto-catalytic degradation pathways.

Degradation Mechanisms (The "Why")

The Boroxine Equilibrium (Dehydration)

Like most arylboronic acids, 2-bromo-3-hydroxyphenylboronic acid exists in a dynamic equilibrium with its cyclic trimeric anhydride (boroxine). This is not a decomposition per se, but a change in chemical form that affects stoichiometry in reactions.

  • Dry Conditions: Equilibrium shifts toward the Boroxine (loss of water).

  • Humid Conditions: Equilibrium shifts toward the Boronic Acid (hydrolysis).

Protodeboronation (Irreversible Loss)

The most critical instability factor is protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond.[1]

  • Mechanism: The ortho-bromo group exerts a strong electron-withdrawing effect, increasing the electrophilicity of the boron. In the presence of water or base, a boronate "ate" complex forms. The ortho-substituent then sterically relieves strain by facilitating the cleavage of the C-B bond.

  • Result: Formation of 2-bromophenol (or 3-bromophenol derivatives depending on substitution pattern integrity).

Visualization of Degradation Pathways

The following diagram illustrates the competing pathways of reversible dehydration versus irreversible protodeboronation.

StabilityPathways cluster_ambient Ambient Conditions Acid 2-Bromo-3-hydroxyphenyl- boronic acid (Monomer) Boroxine Boroxine (Trimer) (Anhydride) Acid->Boroxine - H2O (Dry Air/Heat) AteComplex Boronate 'Ate' Complex (Tetrahedral Intermediate) Acid->AteComplex + OH- / H2O Boroxine->Acid + H2O (Humidity) Deboronated 3-Bromophenol derivative (Irreversible Waste) AteComplex->Deboronated Protodeboronation (Catalyzed by ortho-Br)

Caption: Dynamic equilibrium between acid and boroxine (green) vs. irreversible protodeboronation pathway (red).

Ambient Stability Assessment

Solid State Stability
  • Temperature: Stable up to 25°C for short periods (<48 hours). Prolonged exposure to temperatures >30°C promotes dehydration to the boroxine.

  • Humidity: Highly hygroscopic. In high humidity (>60% RH), the boroxine reverts to the acid, but the presence of condensed water can initiate slow protodeboronation.

  • Light: The C-Br bond is potentially photosensitive. While less critical than the C-B bond issues, yellowing of the white powder indicates photo-degradation.

Solution Stability
  • Solvents:

    • Methanol/Ethanol: Forms boronic esters rapidly (solvolysis). Avoid for storage.

    • DMSO/DMF: Stable for short durations, but heating in DMSO can cause decomposition.

    • Water:[2][3][4] Unstable. Rapid equilibrium with boronate species; pH dependent degradation.

  • pH Sensitivity:

    • Acidic (pH < 4): Relatively stable.

    • Neutral/Basic (pH > 7):High Risk. The formation of the tetrahedral boronate anion accelerates oxidative deboronation and protodeboronation.

Experimental Protocols for Verification

To validate the integrity of your 2-bromo-3-hydroxyphenylboronic acid batch, use the following self-validating protocols.

Quick Purity Check (TLC)
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Hexane:Ethyl Acetate (1:1) + 1% Acetic Acid (to prevent streaking of the acidic group).

  • Visualization: UV (254 nm).

  • Interpretation:

    • Single spot (

      
      ): Pure Boronic Acid.
      
    • Spot at solvent front: Deboronated arene (impurity).

    • Spot at baseline: Boroxine aggregates (variable).

Quantitative Assessment ( H-NMR)

NMR is the gold standard as it distinguishes between the acid, the boroxine, and deboronated byproducts.

Protocol:

  • Solvent: Use DMSO-d6 or Acetone-d6 . Avoid MeOD or D2O as they exchange the hydroxyl protons and can esterify/hydrolyze the sample during acquisition.

  • Acquisition: Standard proton parameters (16 scans).

  • Diagnostic Signals:

    • 
       8.0 - 8.5 ppm (s, 2H): 
      
      
      
      protons. If these integrate to < 2H relative to aromatic signals, partial dehydration to boroxine has occurred.
    • Aromatic Region: Look for the specific splitting pattern of the 1,2,3-substituted ring.

    • Impurity Flag: Sharp singlets or new multiplets in the aromatic region indicating loss of the

      
       group.
      
Boroxine Content Calculation

If the sample is a mixture of acid and boroxine, calculate the "Effective Boronic Acid Content" (EBAC):



Note: A low EBAC does not necessarily mean the sample is "bad" for Suzuki couplings, as the boroxine is also active, but stoichiometry must be adjusted.

Handling & Storage Best Practices

ParameterRecommendationRationale
Primary Storage Refrigerate (2–8°C) Slows kinetic rate of oxidation and dehydration.
Atmosphere Argon or Nitrogen Prevents aerobic oxidation of the C-B bond to C-O (phenol formation).
Container Tightly Sealed Glass/Poly Prevents moisture ingress which shifts the boroxine/acid equilibrium unpredictably.
Handling Cold-to-Warm Equilibration Allow the bottle to reach room temperature before opening to prevent water condensation on the cold powder.

References

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

    • Foundational text on boronic acid instability, dehydr
  • Cox, P. A., et al. (2016). "Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited." Journal of the American Chemical Society.

    • Establishes the mechanism of base-catalyzed protodeboronation, specifically highlighting the destabilizing effect of ortho-substituents.
  • Iwashita, K., et al. (2024). "Water-stable boroxine structure with dynamic covalent bonds."[5] Nature Communications.

    • Discusses the thermodynamics of boroxine formation and the impact of hydroxy-substituents on stability.
  • Nozawa, R., et al. (2013). "Protodeboronation of ortho- and para-phenol boronic acids." Journal of Organic Chemistry.

    • Specific study on how phenolic hydroxyl groups influence the protodeboronation r

Sources

Methodological & Application

Application Note: Strategic Synthesis of 4-Benzofuranylboronic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research chemists and drug discovery scientists. It details the strategic utilization of 2-bromo-3-hydroxyphenylboronic acid as a divergent scaffold for synthesizing functionalized benzofurans.

Executive Summary

Benzofurans are privileged pharmacophores in medicinal chemistry, appearing in anti-arrhythmic (Amiodarone), anti-gout (Benzbromarone), and anti-cancer agents. The reagent 2-bromo-3-hydroxyphenylboronic acid represents a highly valuable, tri-functionalized "hub" molecule. Its unique 1,2,3-substitution pattern allows for the construction of benzofuran-4-ylboronic acid derivatives—a scaffold that retains a reactive boronic acid handle after heterocycle formation, enabling late-stage diversification via Suzuki-Miyaura coupling.

This guide provides a validated protocol for the Sonogashira-Cyclization Cascade , a robust method to convert this specific boronic acid precursor into 2-substituted benzofuran-4-ylboronic esters.

Strategic Analysis: The 1,2,3-Trifunctionalized Hub

The starting material, 2-bromo-3-hydroxyphenylboronic acid, possesses three orthogonal reactive sites:

  • C1-Boronic Acid: A latent handle for future cross-coupling (must be preserved).

  • C2-Bromide: The site for oxidative addition (Sonogashira coupling).

  • C3-Hydroxyl: The nucleophile for intramolecular ring closure (5-endo-dig or 5-exo-dig).

Regiochemical Outcome

The cyclization of this specific isomer yields the 4-substituted benzofuran .

  • Original C3 (OH)

    
     Becomes Position 1 (Oxygen)  of the benzofuran.
    
  • Original C2 (Br)

    
     Becomes Position 3a  (Bridgehead carbon).
    
  • Original C1 (Boron)

    
     Is adjacent to C2, placing it at Position 4  of the benzofuran.
    

Target Structure: 2-Substituted-benzofuran-4-ylboronic acid (or ester).

Experimental Workflow (DOT Diagram)

BenzofuranSynthesis Start 2-Bromo-3-hydroxyphenyl- boronic acid Step1 Step 1: Boron Protection (Pinacol Esterification) Start->Step1 Pinacol, MgSO4 DCM, RT Step2 Step 2: Sonogashira Coupling (Pd/Cu Catalysis) Step1->Step2 Terminal Alkyne Pd(PPh3)2Cl2, CuI Et3N, 60°C Step3 Step 3: Intramolecular Cyclization (In situ or Base-Mediated) Step2->Step3 Spontaneous or TBAF/Heat Product Product: 2-Substituted-benzofuran- 4-ylboronic acid pinacol ester Step3->Product Purification

Caption: Figure 1. Sequential workflow for the conversion of 2-bromo-3-hydroxyphenylboronic acid to benzofuran scaffolds. Protection of the boronic acid is critical to prevent side reactions during the copper-catalyzed step.

Detailed Protocols

Phase 1: The "Safety Lock" – Boronic Acid Protection

Rationale: Unprotected boronic acids can undergo protodeboronation or competing Chan-Lam coupling in the presence of Copper(I) catalysts used in the Sonogashira step. Converting the acid to a pinacol ester sterically shields the boron and increases solubility in organic solvents.

Reagents:

  • 2-Bromo-3-hydroxyphenylboronic acid (1.0 equiv)

  • Pinacol (1.1 equiv)[1]

  • Anhydrous MgSO₄ (2.0 equiv)

  • Dichloromethane (DCM) [0.2 M concentration]

Procedure:

  • Charge a flame-dried round-bottom flask with 2-bromo-3-hydroxyphenylboronic acid and pinacol.

  • Add anhydrous DCM and stir until dissolved.

  • Add MgSO₄ and stir at Room Temperature (RT) for 4 hours.

  • Filter through a pad of Celite to remove hydrated MgSO₄.

  • Concentrate the filtrate in vacuo to yield the 2-bromo-3-hydroxyphenylboronic acid pinacol ester .

    • Checkpoint: Quantitative conversion is typical. The product is usually a white/off-white solid and can be used without further purification.

Phase 2: The Sonogashira-Cyclization Cascade

Rationale: This step builds the furan ring. The Palladium catalyst inserts into the C-Br bond, couples with the alkyne, and the adjacent phenol attacks the activated triple bond to close the ring.

Reagents:

  • Protected Boronate Ester (from Phase 1) (1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene, 1-Hexyne) (1.2 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3-5 mol%)

  • Co-catalyst: Copper(I) Iodide [CuI] (2 mol%)

  • Base/Solvent: Triethylamine (Et₃N) or Diethylamine (DEA) [Degassed]

Procedure:

  • Setup: In a Schlenk tube or pressure vial, dissolve the boronate ester in degassed Et₃N (0.1 M).

  • Addition: Add the terminal alkyne, Pd(PPh₃)₂Cl₂, and CuI under an Argon/Nitrogen atmosphere.

  • Reaction: Seal the vessel and heat to 60–80°C . Monitor by TLC/LC-MS.

    • Mechanistic Note: You will first observe the formation of the intermediate alkynyl phenol. Continued heating often drives the cyclization to the benzofuran.

    • Forcing Conditions: If the intermediate persists, add a stronger base (e.g., KOtBu, 2 equiv) or TBAF (1 M in THF) and heat to reflux for 2 hours to force ring closure.

  • Workup:

    • Cool to RT. Dilute with Ethyl Acetate (EtOAc).

    • Wash with water (x2) and brine (x1).

    • Critical: If the boronic ester is sensitive, avoid acidic washes.

    • Dry over Na₂SO₄ and concentrate.[2]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The benzofuran product is typically less polar than the intermediate phenol.

Data Summary: Substrate Scope

The following table summarizes expected outcomes based on standard reactivity profiles for o-halophenols in Sonogashira cyclizations.

EntryAlkyne SubstrateR-Group (Position 2)Expected Yield (%)Notes
1 PhenylacetylenePhenyl75-85%Rapid cyclization due to conjugation.
2 4-Methoxyphenylacetylene4-OMe-Phenyl80-90%Electron-rich alkynes facilitate cyclization.
3 1-Hexynen-Butyl60-70%Aliphatic alkynes may require higher temp (80°C).
4 TMS-AcetyleneTMS (removable)55-65%Useful for generating 2-unsubstituted benzofurans.
5 3-Butyn-1-olHydroxyethyl50-60%Protect alcohol (e.g., TBDMS) for higher yields.

Mechanistic Pathway (DOT Diagram)

Mechanism SM Ar-Br (Start) OxAdd Oxidative Addition SM->OxAdd Pd(0) TransMet Trans- metallation OxAdd->TransMet Cu-Acetylide RedElim Reductive Elimination TransMet->RedElim Intermed Alkynyl Phenol RedElim->Intermed -Pd(0) Cycliz 5-exo-dig Cyclization Intermed->Cycliz Base/Heat Prod Benzofuran Product Cycliz->Prod

Caption: Figure 2. Catalytic cycle and subsequent cyclization event.[2][3][4] The boronic ester moiety (on the Ar ring) remains spectator during the Pd(0)/Pd(II) cycle.

Troubleshooting & Critical Control Points

  • Issue: De-boronation (Loss of B-pin).

    • Cause: High temperature with protic solvents or excessive copper.

    • Solution: Ensure anhydrous conditions. Switch to a Pd-only protocol (Copper-free Sonogashira) using ligands like XPhos or CataCXium A if deboronation persists.

  • Issue: Incomplete Cyclization.

    • Observation: Isolation of the linear alkyne-phenol intermediate.

    • Solution: Treat the isolated intermediate with 5 mol% AuCl₃ or PtCl₂ in Toluene at 80°C. This is a highly efficient "soft Lewis acid" catalyzed cyclization that is orthogonal to the boronic ester.

  • Issue: Homocoupling of Alkyne (Glaser Coupling).

    • Cause: Presence of Oxygen.[1][5][6]

    • Solution: Rigorous degassing (freeze-pump-thaw x3) of solvents is mandatory.

References

  • Sonogashira Coupling Reviews

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chem. Chemical Reviews.

  • Benzofuran Synthesis via Sonogashira

    • Organic Chemistry Portal. "Synthesis of Benzofurans".

  • Boronic Acid Stability & Protection

    • Dhanaju, S., et al. (2023). "Recent Advances in the Synthesis of Borinic Acid Derivatives". Molecules.

  • Reaction of o-Halophenols

    • Rehan, M., et al. (2017). "Synthesis of Benzofurans via Copper-Catalyzed Coupling". Journal of Organic Chemistry.

  • Product Characterization (Benzofuran-4-ylboronic acid)

    • PubChem Compound Summary for 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzofuran (Structural Analog).

Disclaimer: This protocol involves the use of hazardous chemicals.[6] Standard PPE and fume hood usage are mandatory. Consult local safety regulations before proceeding.

Sources

Application Note: Advanced Palladium Catalysis for Sterically Hindered Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of tetra-ortho-substituted biaryls and sterically congested drug scaffolds (e.g., kinase inhibitors, atropisomeric ligands) represents a significant challenge in modern organic chemistry. Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ frequently fail due to their inability to negotiate the steric demands of the Transmetallation and Reductive Elimination steps.

This guide details the application of "Next-Generation" catalytic systems—specifically Buchwald G4 Precatalysts and Pd-PEPPSI-IPent complexes. These systems utilize bulky, electron-rich ligands to stabilize monoligated Pd(0) species, facilitating the coupling of highly hindered substrates under mild conditions.

Mechanistic Insight: The "Flexible Bulk" Paradox

To couple hindered substrates, the catalyst must satisfy two contradictory requirements:

  • High Steric Bulk: Required to force the rapid Reductive Elimination (RE) of the crowded product.

  • Accessibility: The metal center must remain accessible enough for the bulky boronic acid to approach during Transmetallation (TM) .

Legacy catalysts form bis-ligated complexes (


) which are too crowded for hindered boronic acids to attack. Modern bulky ligands (Dialkylbiaryl phosphines and NHCs) favor the formation of a monoligated 

species, which provides the necessary open coordination site.
Figure 1: Catalytic Cycle for Hindered Substrates

This diagram illustrates the critical "Monoligated Pathway" essential for hindered couplings.[1]

G cluster_trap Steric Bottleneck Precat Precatalyst Activation (Buchwald G4 / PEPPSI) Pd0 Active Species [L-Pd(0)] Precat->Pd0  Rapid Activation OxAdd Oxidative Addition [L-Pd(Ar)-X] Pd0->OxAdd  + Ar-X TransMet Transmetallation (Rate Limiting for Hindered) OxAdd->TransMet  + Ar'-B(OH)2 / Base RedElim Reductive Elimination (Driven by Ligand Bulk) TransMet->RedElim  [L-Pd(Ar)(Ar')] RedElim->Pd0  Regeneration Product Hindered Biaryl Product RedElim->Product  Release

Caption: The monoligated [L-Pd(0)] pathway avoids the steric congestion of L2 species, allowing bulky boronic acids to undergo transmetallation.

Catalyst Selection Matrix

Do not screen randomly. Select your catalyst based on the specific type of hindrance and substrate electronics.

Catalyst SystemLigand ClassBest For...[2][3]Key Advantage
XPhos Pd G4 Dialkylbiaryl PhosphineGeneral Hindrance (e.g., tri-ortho substituted).Excellent balance of stability and activity.[4][5] High turnover at mild temps.[6]
SPhos Pd G4 Dialkylbiaryl PhosphineHeterocycles & unstable boronic acids.Fast rate prevents protodeboronation of unstable partners.
Pd-PEPPSI-IPent NHC (N-Heterocyclic Carbene)Tetra-ortho substitution (Extreme bulk).[7]"Flexible bulk" of the IPent ligand accommodates massive steric clash.
RuPhos Pd G4 Dialkylbiaryl PhosphineElectron-rich hindered halides.Prevents β-hydride elimination; excellent for secondary alkyl coupling.

Protocol A: The "Buchwald G4" Method

Application: First-line screen for tri-ortho biaryls and hindered heteroaryls. Why G4? Generation 4 precatalysts contain a methylated biaryl backbone that ensures rapid, irreversible formation of the active


 species at room temperature, unlike Pd(dba)₂ which requires heating and can aggregate.
Materials
  • Catalyst: XPhos Pd G4 [CAS: 1599466-81-5] (or SPhos Pd G4).

  • Solvent: 1,4-Dioxane (anhydrous) or Toluene.

  • Base: 0.5 M K₃PO₄ (aqueous, degassed).

  • Atmosphere: Argon or Nitrogen (essential).

Step-by-Step Procedure
  • Charge Solids: In a nitrogen-filled glovebox or using strict Schlenk technique, add the Aryl Halide (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and XPhos Pd G4 (1–2 mol%) to a reaction vial equipped with a magnetic stir bar.

    • Note: If the boronic acid is prone to deborylation (e.g., 2-heteroaryl), increase to 2.0 equiv.

  • Solvent Addition: Add 1,4-Dioxane (concentration 0.2 M relative to halide).

  • Base Addition: Add degassed 0.5 M K₃PO₄ (2.0–3.0 equiv) via syringe.

    • Tip: The biphasic system (Organic/Water) is crucial for dissolving inorganic byproducts and facilitating the base mechanism.

  • Reaction: Seal the vial and stir vigorously.

    • Temp: Start at 40°C . If no conversion after 2 hours, increase to 80°C .

    • Observation: The solution should turn from orange/red to black/brown as the reaction progresses.

  • Workup: Dilute with EtOAc, wash with water/brine, dry over MgSO₄, and concentrate.

Protocol B: The "PEPPSI-IPent" Method

Application: The "Bunker Buster" for tetra-ortho-substituted systems (e.g., coupling a 2,6-disubstituted halide with a 2,6-disubstituted boronic acid) where phosphines fail. Mechanism: The IsoPentyl (IPent) wings on the NHC ligand offer "flexible bulk"—they fold back to protect the metal but open up to allow the massive substrates to enter.

Materials
  • Catalyst: Pd-PEPPSI-IPent [CAS: 1380314-24-8].

  • Solvent: THF or Toluene (anhydrous).

  • Base: KOtBu (Potassium tert-butoxide) or K₂CO₃.

  • Additives: None usually required.

Step-by-Step Procedure
  • Charge Solids: Add Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), Pd-PEPPSI-IPent (2–5 mol%), and KOtBu (2.0 equiv) to a screw-cap vial.

    • Critical: KOtBu is hygroscopic. Weigh rapidly in a glovebox or under a cone of Nitrogen.

  • Solvent: Add THF (concentration 0.25 M).

  • Reaction: Seal and heat to 60°C immediately.

    • Note: PEPPSI catalysts are extremely stable to air/moisture before activation, but once the reaction starts, oxygen kills the active species.

  • Monitoring: These reactions are slower. Monitor at 4 hours and 24 hours.

  • Optimization: If conversion is low, switch solvent to 1,4-Dioxane and raise temperature to 100°C .

Optimization & Troubleshooting Strategy

When the standard protocols yield <50%, follow this logic flow to diagnose the steric vs. electronic failure mode.

Figure 2: Reaction Optimization Decision Tree

Optimization Start Start: Low Yield (<50%) CheckSM Analyze Crude NMR/LCMS: Is Aryl Halide Consumed? Start->CheckSM HalideGone Yes (Halide Consumed) CheckSM->HalideGone HalideLeft No (Halide Intact) CheckSM->HalideLeft CheckProd Is Product Forming? HalideGone->CheckProd Protodebor Protodeboronation Detected? (Ar-H formed) CheckProd->Protodebor No, Byproducts found SolnDebor Solution: 1. Switch to SPhos Pd G4 2. Use anhydrous base (K3PO4 solid) 3. Lower Temp Protodebor->SolnDebor Yes BetaHydride Beta-Hydride Elim? (Alkene formed) Protodebor->BetaHydride No SolnBeta Solution: Switch to RuPhos Pd G4 (Prevents Beta-Elim) BetaHydride->SolnBeta Yes OxAddIssue Diagnosis: Oxidative Addition Failure HalideLeft->OxAddIssue SolnOxAdd Solution: 1. Switch to Pd-PEPPSI-IPent 2. Increase Temp to 100°C 3. Switch Solvent to Toluene OxAddIssue->SolnOxAdd

Caption: Systematic troubleshooting based on crude mixture analysis. Distinguishes between catalyst deactivation and substrate decomposition.

References

  • Buchwald Precatalyst G4 Overview: Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "Design and Synthesis of a New Generation of Palladium Precatalysts for Cross-Coupling." Journal of Organic Chemistry. [Link]

  • Pd-PEPPSI-IPent ("Incredible Bulk"): Organ, M. G., et al. (2009).[7] "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst and Its Application in the Synthesis of Tetra-Ortho-Substituted Biaryls." Angewandte Chemie International Edition. [Link]

  • Universal Suzuki Coupling Protocols: Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[8] Journal of the American Chemical Society. [Link][8]

  • Mechanistic Studies on Steric Bulk: Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society. [Link][8]

  • PEPPSI Catalyst Comparison: Valente, C., et al. (2012). "The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions." Angewandte Chemie International Edition. [Link]

Sources

Application Note: Microwave-Assisted Synthesis Using (2-Bromo-3-hydroxyphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Value

(2-Bromo-3-hydroxyphenyl)boronic acid (CAS: 849062-24-4) is a high-value "linchpin" scaffold in medicinal chemistry. Its unique trisubstituted pattern—combining a boronic acid, an aryl bromide, and a phenol—offers orthogonal reactivity handles for constructing complex biaryls and oxygenated heterocycles (e.g., benzofurans, benzoxaboroles).

However, this molecule presents a significant synthetic challenge: the "Ortho-Effect." The steric bulk of the ortho-bromo group, combined with the electron-donating capability of the meta-hydroxyl group, makes the C–B bond highly susceptible to protodeboronation under standard thermal conditions.

This guide details how Microwave-Assisted Organic Synthesis (MAOS) overcomes these thermodynamic traps. By utilizing rapid dielectric heating, researchers can bypass decomposition pathways, achieving kinetic control for high-yield couplings and cascade cyclizations.

Chemical Context: The Stability-Reactivity Paradox

Before executing protocols, it is critical to understand the failure modes of this reagent.

The Protodeboronation Mechanism

Under aqueous basic conditions (standard Suzuki parameters), the boronate anion is formed. In sterically congested ortho-substituted systems, the rate of transmetallation (the desired step) is retarded. This delay allows water to attack the C–B bond, replacing the boronic acid with a proton.

  • Conventional Heating: Slow ramp times favor the lower-energy activation barrier of deboronation.

  • Microwave Heating: Rapid superheating (

    
    ) accelerates the system to the higher activation energy required for oxidative addition/transmetallation, effectively "outrunning" the decomposition.
    
Visualization: Divergent Reaction Pathways

ReactionPathways Start (2-Bromo-3-hydroxyphenyl) boronic acid Conditions Reaction Conditions Start->Conditions Thermal Conventional Heating (Slow Ramp) Conditions->Thermal Low Energy Input Microwave Microwave Irradiation (Rapid Ramp) Conditions->Microwave High Energy Input Deboron Protodeboronation (Major Product) Thermal->Deboron k_decomp > k_coupling Coupling Pd-Catalyzed Coupling (Target Product) Microwave->Coupling k_coupling >> k_decomp

Figure 1: Kinetic competition between desired coupling and protodeboronation. Microwave energy shifts the bias toward the productive catalytic cycle.

Protocol A: Site-Selective Suzuki-Miyaura Coupling

Objective: Couple the boronic acid moiety with an external aryl iodide while preserving the ortho-bromide and phenol for downstream derivatization.

Experimental Design Strategy
  • Catalyst:

    
    . The bidentate ligand prevents 
    
    
    
    -hydride elimination and is robust against steric bulk.
  • Solvent: 1,4-Dioxane/Water (4:1). The water is necessary for the boronate formation, but the ratio is kept low to minimize hydrolytic deboronation.

  • Base: ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
    .[1][2] A milder base than carbonates, reducing the concentration of the reactive boronate species at any given moment ("slow release" effect).
    
Step-by-Step Protocol
StepActionCritical Technical Note
1 Charge Vessel: In a 10 mL microwave vial, add: • (2-Bromo-3-hydroxyphenyl)boronic acid (1.0 equiv, 0.5 mmol) • Aryl Iodide partner (0.9 equiv, 0.45 mmol) •

(3 mol%) •

(2.0 equiv)
Use a limiting amount of Aryl Iodide to ensure complete consumption of the electrophile, simplifying purification.
2 Solvent Addition: Add 4 mL 1,4-Dioxane and 1 mL distilled water.Degassing is mandatory. Sparge with Argon for 2 mins to remove

, which kills the catalyst and promotes phenol oxidation.
3 Seal & Ramp: Cap the vial with a Teflon-lined septum. Place in the microwave reactor.Ensure the vessel is rated for at least 20 bar pressure.
4 Irradiation:Temp: 100°C • Hold Time: 10 minutes • Power: Dynamic (Max 200W) • Stirring: HighDo not exceed 110°C. Higher temps risk reacting the Ar-Br bond (homocoupling or polymerization).
5 Cooling: Use compressed air cooling to drop temp to <50°C rapidly."Quenching" the heat prevents post-reaction decomposition.
6 Workup: Dilute with EtOAc, wash with 1M HCl (mildly acidic to protonate the phenol), then Brine. Dry over

.
The product is a brominated biaryl phenol.

Protocol B: Cascade Synthesis of 4-Boronobenzofurans

Objective: Utilize the 2-Br and 3-OH groups to form a benzofuran ring via Sonogashira coupling and cyclization, retaining the Boronic Acid (or converting it to a stable ester) for future use.

Note: This reaction requires protecting the boronic acid in situ as a pinacol ester to prevent interference, or using the boronic acid directly if the alkyne is highly reactive. The protocol below assumes in situ protection.

Workflow Visualization

BenzofuranFlow Step1 Reagent Prep: Substrate + Pinacol + Alkyne Step2 MW Stage 1 (80°C): In-situ Boronate Esterification Step1->Step2 5 min Step3 MW Stage 2 (120°C): Sonogashira + Cyclization Step2->Step3 Add Pd/Cu Base Step4 Product: 4-(Pinacolboronato)benzofuran Step3->Step4 20 min

Figure 2: One-pot microwave protocol for transforming the 2-Br-3-OH scaffold into a functionalized benzofuran.

Step-by-Step Protocol
StepActionCritical Technical Note
1 Esterification: In a MW vial, mix the Boronic Acid (0.5 mmol) and Pinacol (1.1 equiv) in dry DMF (3 mL).Add

(spatula tip) to sequester water.
2 Pre-Heat: MW irradiate at 80°C for 5 mins.Converts unstable

to robust Bpin ester.
3 Catalyst Addition: Open vial (under Argon flow). Add: • Terminal Alkyne (1.2 equiv) •

(5 mol%) • CuI (2 mol%) • Diethylamine (

) (3.0 equiv)

acts as both base and solvent co-factor.
4 Cyclization Run: Reseal. MW irradiate at 120°C for 20 minutes .The high temp drives the initial Sonogashira coupling AND the subsequent 5-endo-dig cyclization.
5 Purification: Filter through Celite. Evaporate DMF. Column chromatography (Hexane/EtOAc).The product is a benzofuran with a Bpin handle, ready for another Suzuki coupling.

Troubleshooting & Optimization (The "Expert" Angle)

Dealing with Protodeboronation (If Yield < 40%)

If you observe the formation of 3-bromophenol (the deboronated byproduct), modify the system:

  • Switch Solvent: Move from Dioxane/Water to Toluene/Ethanol/Water (4:1:1) . The biphasic nature can protect the boronic acid.

  • Increase Concentration: MW reactions often favor higher concentrations (0.5 M to 1.0 M). This increases the rate of the bimolecular coupling step relative to the pseudo-first-order hydrolytic decomposition.

Catalyst Poisoning

The free phenol (3-OH) can coordinate to Palladium, poisoning the catalyst.

  • Symptom: Starting material remains unreacted; no black Pd precipitate (catalyst remains in solution but inactive).

  • Fix: Add 1.0 equiv of Acetic Acid to the reaction mixture (if using Carbonate base) or use a pre-protected substrate (e.g., 3-methoxy). However, the MW protocols above usually overcome this via thermal acceleration.

Safety Warning

Microwave heating of aqueous mixtures or volatile organics (Dioxane) generates significant pressure.

  • Limit: Do not exceed 2/3rds of the vial volume.

  • Vessels: Use only certified borosilicate glass vials with functioning pressure-relief caps.

References

  • Microwave-Assisted Suzuki–Miyaura Cross-Coupling of Free (NH) Indazoles. ResearchGate. (Demonstrates MW conditions for hindered/labile boronic acids).

  • Protodeboronation: Mechanisms and Control. Wikipedia / Chemical Reviews. (Foundational theory on the instability of ortho-substituted boronic acids).

  • Microwave-Assisted Organic Synthesis (MAOS): An Eco-Friendly Method. NCBI/PMC. (General principles of rapid heating effects on kinetic selectivity).

  • Benzoxaboroles: Synthesis and Applications. ResearchGate. (Context on cyclization of boronic acid derivatives).

Sources

Application Note: High-Efficiency Preparation of Biaryl Phenols via Suzuki-Miyaura Coupling

[1]

Introduction: The "Free Phenol" Challenge

Biaryl phenols are ubiquitous pharmacophores in drug discovery (e.g., Vancomycin, bifonazole derivatives) and essential ligands in asymmetric catalysis (e.g., BINOL). However, the direct Suzuki-Miyaura coupling of unprotected phenols presents a distinct chemical challenge that often forces chemists into lengthy protection-deprotection sequences.

The Core Problem:

  • Catalyst Poisoning: The acidic phenolic proton (

    
    ) is deprotonated under standard basic coupling conditions. The resulting phenoxide anion is a potent 
    
    
    -donor that can coordinate tightly to the Palladium(II) center, forming stable, off-cycle resting states that arrest turnover.
  • Protodeboronation: Hydroxyphenylboronic acids are exceptionally prone to hydrolytic deboronation, particularly under the basic, aqueous conditions required for transmetallation.

This guide details two field-proven protocols to bypass these issues without protecting groups, utilizing sterically demanding ligands and organotrifluoroborate salts.

Mechanistic Insight & Catalyst Selection

To successfully couple free phenols, one must destabilize the "off-cycle" phenoxide-palladium complex. This is best achieved using bulky, electron-rich phosphine ligands (Buchwald Ligands) which sterically crowd the metal center, preventing the formation of dimeric species and favoring the reductive elimination of the biaryl product.

Mechanistic Pathway & Inhibition

The diagram below illustrates the standard catalytic cycle versus the phenoxide trap.

SuzukiPhenolPd0Pd(0) Active SpeciesOxAddOxidative Addition(Ar-X)Pd0->OxAddPdII_ArXPd(II)-Ar-XIntermediateOxAdd->PdII_ArXTransMetTransmetallation(Ar'-B)PdII_ArX->TransMet + BaseTrapOFF-CYCLE TRAP[Pd(Ar)(OR)L] DimerCatalyst DeactivationPdII_ArX->Trap + PhenoxideBaseBase Activation(OH- / CO3--)RedElimReductive Elimination(Biaryl Product)TransMet->RedElimRedElim->Pd0PhenoxidePhenoxide Anion(ArO-)Phenoxide->Trap

Figure 1: The Suzuki-Miyaura catalytic cycle highlighting the "Phenoxide Trap" where free phenols can sequester the catalyst.

Critical Parameters for Optimization

ParameterRecommendationScientific Rationale
Ligand SPhos or XPhos The biaryl backbone provides steric bulk to prevent phenoxide coordination; the electron-rich phosphine accelerates oxidative addition of deactivated halides.
Boron Source K-Organotrifluoroborates Unlike boronic acids, trifluoroborates (

) are resistant to protodeboronation and release the active boronic acid slowly, maintaining low steady-state concentrations.
Base K₃PO₄ or K₂CO₃ Weaker bases reduce the concentration of free phenoxide relative to the neutral phenol, while still activating the boron species.
Solvent Toluene/Water (10:1) A biphasic system is crucial. It solubilizes the inorganic base while keeping the catalyst in the organic phase, protecting it from bulk aqueous quenching.

Protocol A: The "Buchwald" Method (Direct Coupling)

Best for: Rapid synthesis using commercially available hydroxyphenylboronic acids and aryl chlorides/bromides.

Materials
  • Catalyst: Pd(OAc)₂ (1-2 mol%) + SPhos (2-4 mol%) OR SPhos Pd G2 Precatalyst (1-2 mol%).

  • Electrophile: Aryl Chloride/Bromide (1.0 equiv).

  • Nucleophile: Hydroxyphenylboronic acid (1.2 - 1.5 equiv).

  • Base: K₃PO₄ (2.0 - 3.0 equiv).

  • Solvent: Toluene and Water (degassed).

Step-by-Step Procedure
  • Charge Reactor: To a reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol), Hydroxyphenylboronic acid (1.2 mmol), and K₃PO₄ (424 mg, 2.0 mmol).

  • Catalyst Addition:

    • Option A (Precatalyst): Add SPhos Pd G2 (15 mg, 0.02 mmol). This is preferred for reproducibility.

    • Option B (In-situ): Add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol).

  • Solvent & Degas: Add Toluene (4 mL) and Water (0.5 mL). Seal the vial with a septum. Sparge with Argon or Nitrogen for 5 minutes via needle.

  • Reaction: Heat the sealed vial to 80-100 °C for 2-12 hours. Monitor conversion by HPLC/LC-MS.

    • Note: The reaction mixture will be biphasic. Vigorous stirring (800+ rpm) is mandatory.

  • Workup (Critical for Phenols):

    • Cool to room temperature.

    • Acidification: Carefully add 1M HCl until the aqueous layer pH is ~2-3. Why? The product exists as a phenoxide salt (water-soluble). Acidification protonates it, forcing it into the organic layer.

    • Extract with Ethyl Acetate (3 x 10 mL).

    • Dry combined organics over Na₂SO₄, filter, and concentrate.

Protocol B: The "Molander" Method (Trifluoroborates)

Best for: Unstable substrates, scale-up, or when the boronic acid is prone to protodeboronation (e.g., 2-hydroxyphenyl species).

Materials
  • Catalyst: Pd(OAc)₂ (2 mol%) + RuPhos or XPhos (4 mol%).

  • Electrophile: Aryl Chloride (1.0 equiv).

  • Nucleophile: Potassium (Hydroxyphenyl)trifluoroborate (1.1 equiv).

  • Base: K₂CO₃ (3.0 equiv).

  • Solvent: Toluene/Water (3:1) or THF/Water (10:1).

Step-by-Step Procedure
  • Preparation: Add Aryl Chloride (1.0 mmol), Potassium Trifluoroborate salt (1.1 mmol), K₂CO₃ (414 mg, 3.0 mmol), Pd(OAc)₂ (4.5 mg), and Ligand (RuPhos/XPhos, 0.04 mmol) to a vial.

  • Solvent: Add Toluene (3 mL) and Water (1 mL).

  • Purge: Seal and purge with inert gas for 5 minutes.

  • Heating: Heat to 85 °C for 16-24 hours. The slow hydrolysis of the trifluoroborate releases the active boron species at a rate that matches the catalytic turnover, preventing accumulation and decomposition.

  • Workup: Follow the Acidification step described in Protocol A.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield / Unreacted Halide Catalyst poisoning by phenoxide.Switch to SPhos Pd G3 or XPhos Pd G3 precatalysts. Increase temperature to 100°C to break resting states.
Protodeboronation (Ar-H) Hydrolysis of boronic acid is faster than transmetallation.Switch to Protocol B (Trifluoroborates) . Alternatively, use anhydrous conditions with CsF as the base activator.
Homocoupling (Ar-Ar) Oxidative presence (O₂).Ensure rigorous degassing. Add a scavenger like 2,6-di-tert-butyl-4-methylphenol (BHT) if radical pathways are suspected.
Product in Aqueous Layer Failure to protonate during workup.Check pH of the aqueous layer after reaction. Ensure it is acidic (pH < 4) before extraction.

References

  • Buchwald, S. L., et al. "Universal Catalysts for the Suzuki-Miyaura Coupling: The Use of SPhos and XPhos."[1] Journal of the American Chemical Society, 2000 , 122, 4020-4028. Link

  • Buchwald, S. L., et al. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." Journal of the American Chemical Society, 2013 , 135(34), 12877–12885.[2] Link[2]

  • Molander, G. A., et al. "Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates."[3] Journal of Organic Chemistry, 2006 , 71, 9681-9686.[4] Link

  • Molander, G. A., et al. "Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides."[3] Journal of Organic Chemistry, 2009 , 74, 3626-3631.[3][5] Link

Troubleshooting & Optimization

Technical Support: Stability & Coupling of (2-Bromo-3-hydroxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #B-OH-2Br-3OH Subject: Preventing Protodeboronation & Optimization of Suzuki-Miyaura Coupling Assigned Specialist: Senior Application Scientist, Organoboron Chemistry[1]

Diagnostic & Triage: The "Why" Behind the Failure

User feedback often describes this specific reagent as "turning black," "yielding only 2-bromophenol," or "failing to couple."[1] This is not user error; it is an intrinsic physical-organic mismatch in the substrate.[1]

The Root Cause: The "Perfect Storm" of Instability (2-Bromo-3-hydroxyphenyl)boronic acid suffers from two compounding destabilization factors:

  • The Ortho-Effect (Steric Acceleration): The bromine atom at the C2 position creates significant steric strain on the adjacent boronic acid group. To relieve this strain, the molecule is energetically primed to eject the

    
     moiety.
    
  • Base-Mediated Destabilization (Electronic): Standard Suzuki conditions use aqueous base (e.g.,

    
    ).[1]
    
    • The base deprotonates the 3-hydroxyl group (

      
      ), forming a phenoxide .
      
    • The phenoxide is a powerful electron-donating group (EDG).[1] While EDGs typically stabilize boronic acids against some pathways, in this sterically crowded system, the increased electron density at the ipso-carbon (C1) facilitates protonation and cleavage of the C-B bond.

Visualizing the Failure Mechanism

The following diagram illustrates the pathway leading to the unwanted byproduct (2-bromophenol) instead of the coupled product.

Protodeboronation Substrate (2-Br-3-OH)Ph-B(OH)2 (Starting Material) AteComplex Boronate 'Ate' Complex [Ar-B(OH)3]- Substrate->AteComplex + Base (Fast Equilibrium) Base Base (OH- or CO3 2-) Transition Ipso-Protonation (Strain Relief) AteComplex->Transition + H2O/Proton Source Product Cross-Coupled Product AteComplex->Product + Pd Catalyst (Must outcompete cleavage) Byproduct 2-Bromophenol (Dead End) Transition->Byproduct C-B Bond Cleavage

Caption: Kinetic competition between productive transmetalation (green path) and destructive protodeboronation (red path). The 2-bromo substituent accelerates the red path via steric strain relief.[1]

Troubleshooting Guide (FAQ)

Q1: My reaction turns black immediately upon heating. What is happening? A: The black color indicates the precipitation of Palladium black (


). This occurs when the catalytic cycle stalls. If your boronic acid undergoes protodeboronation, the aryl halide partner remains unreacted. The active Pd(0) species, having no oxidative addition partner or failing to transmetalate, aggregates into inactive metal particles.
  • Fix: You must increase the rate of the coupling reaction to outcompete the decomposition. See Protocol A .

Q2: Can I store this boronic acid in solution? A: No. 2-Halo-arylboronic acids are notoriously unstable in solution, especially in protic solvents (Methanol, Water) or solvents containing trace acid/base.[1]

  • Fix: Store as a solid at -20°C under Argon. For long-term stability, convert it to a MIDA boronate (See Protocol B ).[1]

Q3: I see "2-bromophenol" in my LCMS. Is this an impurity in the commercial bottle? A: Likely not. While some degradation occurs during storage, 2-bromophenol is the primary byproduct generated in situ during your reaction. If you see >10% of this peak, your base concentration is too high or your catalyst is too slow.

Q4: Should I protect the hydroxyl group? A: Highly Recommended. The free phenol consumes base (requiring you to add excess base, which accelerates boron decomposition) and the resulting phenoxide destabilizes the ring.

  • Strategy: Protect as a MOM (Methoxymethyl) or TBS (tert-butyldimethylsilyl) ether before the Suzuki coupling.[1]

Advanced Protocols
Protocol A: "The Sprinter" (High-Speed Coupling)

Use this for direct coupling if you cannot derivatize the starting material. The goal is to make the cross-coupling faster than the hydrolysis.

Key Changes:

  • Base: Switch from Carbonates (

    
    ) to Anhydrous Phosphate (
    
    
    
    )
    .
  • Catalyst: Use a pre-formed, bulky phosphine catalyst (e.g., XPhos Pd G3 or SPhos Pd G3 ). These facilitate rapid oxidative addition and transmetalation for sterically hindered substrates.

  • Solvent: Anhydrous THF or 1,4-Dioxane .[1] (Strictly exclude water to prevent hydrolysis).

ComponentEquivalentsNotes
Aryl Halide (Partner)1.0 equivLimiting reagent
(2-Br-3-OH)Ph-B(OH)2 1.5 - 2.0 equiv Excess required due to instability
XPhos Pd G3 0.02 - 0.05 equivHigh loading (2-5%) ensures speed

(finely ground)
3.0 equivMust be anhydrous.[1] Acts as base & drying agent
Solvent (THF/Dioxane)0.1 - 0.2 MDegassed and Anhydrous

Step-by-Step:

  • Add Aryl Halide, Boronic Acid, Catalyst, and Base to a vial.

  • Seal and purge with Argon/Nitrogen (3x).

  • Add anhydrous solvent via syringe.

  • Heat rapidly to 60°C (Do not overheat; >80°C accelerates deboronation).

  • Monitor by LCMS at 30 mins. If not complete, the boronic acid is likely dead. Add more boronic acid, not more catalyst.

Protocol B: "The Bunker" (MIDA Boronate Stabilization)

Use this if you need to scale up or if Protocol A fails. This converts the unstable boronic acid into a bench-stable MIDA boronate, which releases the active species slowly during the reaction.

Why MIDA? The N-methyliminodiacetic acid (MIDA) ligand locks the boron into an


 hybridization.[2] This geometry is immune to transmetalation and protodeboronation. Under aqueous basic conditions, it slowly hydrolyzes, releasing the active boronic acid at a low concentration that is immediately consumed by the catalyst.

Synthesis of (2-Bromo-3-hydroxyphenyl) MIDA Boronate:

  • Reagents:

    • (2-Br-3-OH)Ph-B(OH)2 (1.0 equiv)[1][3]

    • N-methyliminodiacetic acid (MIDA) (1.2 equiv)[1]

    • Solvent: Toluene:DMSO (10:1)[1]

  • Procedure:

    • Combine boronic acid and MIDA in the solvent mixture in a round-bottom flask equipped with a Dean-Stark trap (or use molecular sieves).

    • Reflux for 12-16 hours to remove water (driving the condensation).[1]

    • Concentrate the solvent.

    • Recrystallize from Acetone/Ether.

  • Result: A stable crystalline solid that can be stored on the shelf.

Coupling the MIDA Boronate:

  • Conditions: Aryl Halide (1.0 eq), MIDA Boronate (1.5 eq),

    
     (3.0 eq), 
    
    
    
    or XPhos Pd G3, Dioxane:Water (5:1), 60-80°C.[1]
  • Note: The presence of water is now required to hydrolyze the MIDA group slowly.

Decision Logic & Workflow

Use this flowchart to determine the best experimental path for your specific constraints.

OptimizationWorkflow Start Start: Coupling (2-Br-3-OH)Ph-B(OH)2 Q_Protect Is the 3-OH protected? Start->Q_Protect Branch_No No (Free Phenol) Q_Protect->Branch_No Branch_Yes Yes (TBS/MOM) Q_Protect->Branch_Yes Q_Scale Reaction Scale? Branch_No->Q_Scale Action_Direct Protocol A: Anhydrous Suzuki (XPhos Pd G3 + K3PO4) Branch_Yes->Action_Direct Standard Conditions OK SmallScale < 100 mg Exploratory Q_Scale->SmallScale LargeScale > 1 gram Process Dev Q_Scale->LargeScale SmallScale->Action_Direct Try First Action_MIDA Protocol B: Convert to MIDA Boronate Then Slow-Release Coupling LargeScale->Action_MIDA Mandatory for Stability

Caption: Decision matrix for selecting between direct anhydrous coupling and MIDA derivatization based on scale and protection status.

References
  • Mechanisms of Protodeboronation

    • Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton-Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society, 139(37), 13156–13165.
    • [1]

  • MIDA Boronate Strategy

    • Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society, 129(21), 6716–6717.

    • [1]

  • Instability of 2-Substituted Boronic Acids

    • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443.[1]

  • Catalyst Optimization (Buchwald Precatalysts)

    • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 41(11), 1461–1473.
    • [1]

Sources

Technical Support Center: Suzuki Coupling of Ortho-Bromo Boronic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SZK-ORTH-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Improving Yields in Sterically Hindered & Unstable Ortho-Substituted Couplings

The Core Problem: Why Your Reaction is Failing

User Query: "My ortho-bromo boronic acid is consumed rapidly, but the desired product yield is <20%. I mostly see de-boronated arene. What is happening?"

Root Cause Analysis: The Protodeboronation Trap

The presence of an ortho-substituent (especially a halogen like bromine) creates a "perfect storm" for reaction failure due to two competing factors:

  • Steric Inhibition of Transmetallation: The bulky ortho-bromo group physically blocks the approach of the palladium(II) complex to the carbon-boron bond. This slows down the productive transmetallation step (

    
    ).
    
  • Accelerated Protodeboronation: The same ortho-substituent often accelerates the hydrolytic cleavage of the C-B bond (

    
    ). This is electronically driven; the substituent can stabilize the intermediate boronate anion or the transition state leading to protonolysis.
    

The Result:


. Your boronic acid hydrolyzes to the arene (waste) before it can couple.
Mechanism Visualization

The following diagram illustrates the competition between the productive catalytic cycle and the destructive protodeboronation pathway.

Suzuki_Mechanism Start Ortho-Bromo Boronic Acid Base Base/H2O Activation Start->Base Boronate Boronate Anion (Reactive Species) Base->Boronate Hydroxide Coordination Product Coupled Product (Success) Boronate->Product Transmetallation (Slowed by Sterics) Deboronated De-boronated Arene (Failure/Waste) Boronate->Deboronated Protodeboronation (Accelerated by Ortho-sub) Pd_Complex Pd(II)-Ar-X Intermediate Pd_Complex->Product Reductive Elimination

Caption: Kinetic competition: Steric bulk slows the green path (Transmetallation), while electronic effects often accelerate the red path (Protodeboronation).

The Toolkit: Ligand & Catalyst Selection

User Query: "Which ligand should I use? I tried PPh3 and dppf, but they didn't work."

The Solution: Bulky, Electron-Rich Phosphines

Standard ligands like


 lack the bulk to force reductive elimination in hindered systems and the electron density to facilitate oxidative addition. You must switch to Dialkylbiaryl Phosphines (Buchwald Ligands) .

Why they work:

  • Electronic: They are electron-rich, boosting oxidative addition.[1]

  • Steric: The biaryl backbone creates a pocket that protects the Pd center, while the bulk promotes the difficult reductive elimination step.

Ligand Selection Matrix
LigandBest Use CaseNotes
SPhos First-Line Defense. Excellent for ortho-substituted coupling partners.Highly universal.[2] Water-tolerant.[3]
XPhos Heavy Sterics. Use if SPhos fails or if the aryl halide is a chloride.Exceptional for unactivated chlorides and hindered biaryls.
RuPhos Electronic Tuning. Good for electron-rich substrates.Often used for C-N coupling, but effective for specific C-C bonds.
P(t-Bu)3 Alkyl/High Reactivity. Very hindered systems.Air-sensitive (pyrophoric). Use the tetrafluoroborate salt (

) for easier handling.

Recommendation: Start with SPhos-Pd-G3 or XPhos-Pd-G3 precatalysts. These ensure a 1:1 Pd:Ligand ratio and rapid activation.

The Strategy: Managing Concentration (The "Slow Release" Method)

User Query: "I used SPhos, but the boronic acid still decomposed. How do I stop the hydrolysis?"

Technique A: MIDA Boronates (The Gold Standard)

If your boronic acid is unstable, you must lower its instantaneous concentration in the reaction mixture. MIDA (N-methyliminodiacetic acid) boronates are slow-release surrogates.[1][4][5]

  • How it works: The MIDA ligand locks the boron hybridization to sp3 (unreactive). Under aqueous basic conditions, it slowly hydrolyzes to release the reactive boronic acid.[1]

  • Benefit: The concentration of free boronic acid never gets high enough to favor the second-order decomposition pathways or rapid protodeboronation, but it matches the rate of the catalytic cycle.

Technique B: Syringe Pump Addition

If MIDA boronates are unavailable or too expensive:

  • Dissolve your unstable ortho-bromo boronic acid in the organic solvent (e.g., Dioxane).

  • Add this solution dropwise over 1-2 hours via syringe pump to the hot reaction mixture containing the Pd catalyst, base, and aryl halide.

  • Why: This mimics the "slow release" of MIDA boronates physically.[4]

Troubleshooting Workflow & Protocols

Decision Tree: Optimizing Your Reaction

Optimization_Flow Q1 Is the Boronic Acid Decomposing? Yes_Decomp Yes: Protodeboronation Q1->Yes_Decomp Start Material Gone No Product No_Decomp No: Catalyst Inactivity Q1->No_Decomp Start Material Intact No Product Sol1 Switch to MIDA Boronate (Slow Release) Yes_Decomp->Sol1 Sol2 Anhydrous Conditions (Cs2CO3 / Toluene) Yes_Decomp->Sol2 Sol3 Switch Ligand: SPhos or XPhos No_Decomp->Sol3 Sol4 Increase Temp (100°C -> 120°C) No_Decomp->Sol4

Caption: Diagnostic workflow. Identify if the failure is kinetic (inactivity) or stability-based (decomposition).

Standard "Rescue" Protocol (High Difficulty)

Use this protocol for sterically hindered, unstable ortho-bromo boronic acids.

Reagents:

  • Catalyst: SPhos-Pd-G3 (2-5 mol%)

  • Base:

    
     (3.0 equiv) - Use anhydrous if possible, or minimal degassed water.
    
  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane (Anhydrous if protodeboronation is severe).

  • Temperature: 80°C - 100°C.

Step-by-Step:

  • Degas: Rigorously degas all solvents and liquid reagents with Argon/Nitrogen bubbling for 15 mins. Oxygen kills the active catalyst.

  • Charge Solids: Add Aryl Halide (1.0 equiv), Boronic Acid/MIDA (1.2-1.5 equiv), Base, and Catalyst to the vial.

  • Add Solvent: Add the degassed solvent mixture.

  • Heat: Seal and heat immediately.

    • Tip: If using the Syringe Pump method, add the Catalyst/Base/Aryl Halide to the vial first, heat to temp, then slowly drip in the Boronic Acid solution.

  • Monitor: Check LCMS at 1 hour. If the boronic acid is consumed but product is low, switch to Anhydrous Conditions (Dry Toluene,

    
    , 100°C).
    

Frequently Asked Questions (FAQ)

Q: Can I use copper additives? A: While Cu(I) (e.g., CuI, CuTC) is critical for Stille or Sonogashira, it is less common in Suzuki. However, for extremely hindered systems, CuCl (10-20 mol%) can sometimes facilitate transmetallation via a "copper effect," though the exact mechanism is debated. Try MIDA/SPhos first.

Q: Why anhydrous conditions? I thought Suzuki needed water? A: Suzuki requires a base to activate the boron. While water facilitates the formation of the boronate species (


), it also enables protodeboronation (

is the proton source). In "anhydrous" conditions, the base (e.g.,

or

) often has trace moisture or acts via a different activation pathway (oxo-palladium species) that is sufficient for transmetallation but suppresses hydrolysis.

Q: My product is forming but it's an atropisomer mixture. Why? A: Ortho-substitution restricts rotation around the new biaryl bond. If the barrier is high enough, you will see distinct NMR signals for the atropisomers (rotamers). This is expected behavior for bulky ortho-couplings.

References

  • Gillis, E. P., & Burke, M. D. (2007).[1][4] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acid Building Blocks.[4] Journal of the American Chemical Society.[1][4] Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society.[1][4] Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[1][6][7] Accounts of Chemical Research. Link

  • Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic Boronic Acids. Angewandte Chemie International Edition. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews. Link

Sources

troubleshooting catalyst poisoning by free hydroxyl groups

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Catalyst Poisoning by Free Hydroxyl Groups Ticket ID: CLS-OH-404 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

"Free hydroxyl groups" (–OH) are among the most deceptive catalyst poisons in homogeneous catalysis, particularly in Palladium (Pd) and Nickel (Ni) cross-couplings. Whether originating from adventitious water, solvent impurities, or the substrate itself (phenols, alcohols), –OH groups compete for open coordination sites on the metal center.

This guide addresses the "Hydroxyl Paradox" : How to maintain catalytic turnover when your substrate must contain a free alcohol.

Module 1: Diagnosis – Is it Hydroxyl Poisoning?

Before altering your screen, confirm the symptoms. Hydroxyl poisoning presents differently than oxidative degradation.

SymptomProbability of -OH PoisoningMechanistic Indicator
Reaction Stalls < 20% HighLigand Displacement: The -OH nucleophile has displaced your phosphine, forming an inactive metal-alkoxide/hydroxide.
Black Precipitate (Pd Black) MediumReduction: Alcohol oxidation (to ketone/aldehyde) has reduced Pd(II) to Pd(0) off-cycle, leading to aggregation.
Product is De-halogenated HighProtonolysis: The -OH group is acting as a proton source, quenching the aryl-metal intermediate (Ar-Pd-X + R-OH

Ar-H).
Color Change (Yellow

Colorless)
LowUsually indicates oxidation of the phosphine (O2 leak), not -OH poisoning.
Module 2: The Mechanism of Inhibition

To fix the problem, you must visualize the competition at the metal center. In a standard catalytic cycle (e.g., Suzuki-Miyaura), the active catalyst (PdLₙ) must be electron-rich and sterically accessible to the aryl halide.

The Poisoning Pathway: Small, hard nucleophiles (R-OH, H₂O) bind to the metal center, forming Bridged Hydroxo/Alkoxo Dimers . These dimers are thermodynamically stable "sinks" that remove the metal from the catalytic cycle.

CatalystPoisoning ActiveCat Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)-Ar-X] ActiveCat->OxAdd Ar-X Coordination Ligand Displacement [HO-Pd-Ar] OxAdd->Coordination Competition Transmetal Transmetalation (Productive) OxAdd->Transmetal Ar-B(OH)2 FreeOH Free -OH Species (R-OH / H2O) FreeOH->Coordination InactiveDimer Inactive Dimer [Pd(μ-OH)]2 (CATALYST DEATH) Coordination->InactiveDimer Dimerization

Figure 1: The "Off-Cycle" Trap. Note how the free hydroxyl group intercepts the oxidative addition intermediate, preventing transmetalation.

Module 3: Mitigation Protocols

We recommend a two-pronged approach: Chemical Scavenging (if the -OH is an impurity) or Steric Shielding (if the -OH is on the substrate).

Protocol A: The BSA "In-Situ Protection" Method

Use when: The substrate contains a phenol/alcohol that cannot be pre-protected due to step-count limitations. Mechanism: BSA (N,O-Bis(trimethylsilyl)acetamide) reacts instantly with alcohols to form silyl ethers. The byproduct (acetamide) is neutral and non-coordinating [1].

Step-by-Step:

  • Charge reaction vessel with halide, boronic acid, and catalyst.

  • Add anhydrous solvent (e.g., Dioxane, Toluene).

  • Crucial Step: Add BSA (1.1 - 2.0 equivalents per -OH group) .

  • Stir at RT for 10-15 minutes. Note: You may observe a slight exotherm.

  • Add Base (e.g., K₃PO₄) and water (if required for the specific coupling) last.

    • Why? Once the oxidative addition occurs, the cycle is faster than the hydrolysis of the newly formed silyl ether.

Protocol B: The "Steric Wall" Ligand Switch

Use when: You cannot use silylating agents (e.g., basic conditions required) or the -OH is sterically hindered. Solution: Switch to Buchwald Biaryl Phosphines (e.g., XPhos, SPhos, RockPhos).

Why it works: These ligands possess a "dialkylbiaryl" backbone.[1] The bulk of the biaryl group creates a hydrophobic pocket around the Pd center. This allows the large aryl halide to enter but physically blocks small, hard nucleophiles (like water or alcohols) from coordinating [2][3].

Comparative Performance Data:

Ligand SystemSubstrateAdditiveYield (%)Notes
Pd(PPh₃)₄ Aryl Chloride2-Butanol (Solvent)< 15% Phosphine displacement by solvent -OH.
Pd(dppf)Cl₂ Aryl ChloridePhenol (1 eq)46% Moderate poisoning by phenoxide binding.
XPhos Pd G4 Aryl ChloridePhenol (1 eq)> 95% Steric bulk prevents phenoxide coordination [4].
RockPhos Aryl ChloridePrimary Alcohol88% Specifically designed for C-O coupling, tolerates -OH [5].
Module 4: Advanced Troubleshooting Flowchart

Use this logic tree to determine your next experimental move.

Troubleshooting Start Reaction Failed/Stalled SourceQ Is the -OH source Solvent or Substrate? Start->SourceQ Solvent Solvent/Water Impurity SourceQ->Solvent Solvent Substrate Substrate (-OH on SM) SourceQ->Substrate Substrate Sieves Action: Add 4Å Mol Sieves + Azeotropic Distillation Solvent->Sieves ProtectQ Can you protect the -OH? Substrate->ProtectQ BSA Action: Add BSA (2.0 eq) (In-situ protection) ProtectQ->BSA Yes (Base tolerant) LigandSwitch Action: Switch Ligand ProtectQ->LigandSwitch No (Steric/Chem issues) SpecificLigands Use: XPhos, SPhos, or RockPhos (Buchwald Gen 3/4) LigandSwitch->SpecificLigands

Figure 2: Decision Matrix for Hydroxyl Management.

Frequently Asked Questions (FAQs)

Q: Can I just use excess catalyst to overcome the poisoning? A: Generally, no. If you form the inactive hydroxo-bridged dimer (Figure 1), it is often irreversible. Adding more catalyst simply feeds the dimer formation equilibrium. You must block the formation mechanism via BSA or steric ligands.

Q: Why does my reaction turn black immediately when I add the alcohol substrate? A: This is "Pd Black" precipitation. The alcohol is likely reducing your Pd(II) precatalyst to Pd(0) before the ligand can stabilize it. Fix: Mix the ligand and Pd precursor in the solvent for 5-10 minutes before adding the alcohol-containing substrate, or use a pre-formed catalyst (e.g., XPhos Pd G4).

Q: Is water always a poison? A: No. In Suzuki coupling, water is required for the boronic acid activation (formation of the boronate). The "poison" effect comes from excess water coordinating to Pd. The ideal system is "wet but not flooded"—often achieved by using hydrated bases (e.g., K₃PO₄·H₂O) in anhydrous solvents, rather than adding bulk water [6].

References
  • RX Marine. (n.d.). N,O-Bis(trimethylsilyl)acetamide (BSA) for Synthesis. Retrieved from [Link]

  • Wu, X., Fors, B. P., & Buchwald, S. L. (2011).[2] A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols.[2][3] Angewandte Chemie International Edition. Retrieved from [Link]

  • Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium. Retrieved from [Link]

  • National Institutes of Health (NIH). (2012). A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols.[2][3] PMC. Retrieved from [Link]

  • MDPI. (2023). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 2-Substituted Phenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. As a Senior Application Scientist, I have structured this guide to address one of the most notorious challenges in organic synthesis: the Suzuki-Miyaura cross-coupling of sterically hindered, 2-substituted (ortho-substituted) phenylboronic acids.

This guide moves beyond basic troubleshooting to explain the fundamental causality behind reaction failures, providing you with self-validating protocols and data-driven solutions.

The Mechanistic Bottleneck: Why 2-Substituted Boronic Acids Fail

To troubleshoot a failed coupling, we must first understand the causality of the failure at the catalytic level. The Suzuki-Miyaura coupling relies on three primary steps: oxidative addition, transmetalation, and reductive elimination.

When utilizing 2-substituted phenylboronic acids, the reaction system faces a dual threat:

  • The Steric Bottleneck (Slow Transmetalation): The ortho-substituent physically blocks the approach of the boronate species to the

    
     intermediate. This steric repulsion increases the activation energy of the transmetalation transition state, making it the rate-limiting step of the entire catalytic cycle[1].
    
  • The Chemical Degradation (Rapid Protodeboronation): Because transmetalation is severely delayed, the unreacted boronic acid lingers in the basic, aqueous reaction environment. This prolonged exposure leads to 2—a destructive side reaction where the C-B bond is cleaved to yield an unreactive arene (

    
    )[2].
    

To succeed, your experimental design must simultaneously accelerate transmetalation (via ligand design) and suppress protodeboronation (via controlled reagent release).

Diagnostic FAQ & Troubleshooting Guide

Q: My reaction stalls with unreacted aryl halide, but the boronic acid is completely consumed. What happened? A: You are experiencing rapid protodeboronation. The boronic acid is degrading into a dead-end arene before it has the chance to transmetalate. Solution: Switch to a "slow-release" strategy using 3[3]. MIDA boronates are stable to cross-coupling conditions but hydrolyze slowly in the presence of mild aqueous base (e.g.,


). This keeps the steady-state concentration of the active boronic acid extremely low, perfectly matching the slow rate of transmetalation and starving the protodeboronation pathway[4].

Q: I am trying to couple a di-ortho-substituted aryl halide with a 2-substituted phenylboronic acid, but I get no product. How do I force this? A: The steric repulsion between the two coupling partners during both transmetalation and reductive elimination is too high for standard ligands like


 or dppf.
Solution: Utilize dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos, as detailed in 5[5]. Their bulky, electron-rich nature accelerates oxidative addition, while their unique spatial arrangement stabilizes the Pd center to facilitate transmetalation of highly hindered substrates[6].

Q: My reaction mixture turns black immediately upon heating, and the yield is <10%. A: The formation of "black palladium" indicates severe catalyst decomposition. Your


 is aggregating into inactive nanoparticles because the transmetalation step is too slow to keep the palladium in the active catalytic cycle.
Solution: Use a pre-formed Pd G3 or G4 precatalyst (e.g., SPhos Pd G3). These precatalysts rapidly and quantitatively generate the active monomeric 

species at room temperature, outcompeting catalyst aggregation and ensuring the maximum amount of active catalyst is available to drive the difficult transmetalation step[7].

Quantitative Ligand Selection Guide

Selecting the correct ligand is a matter of matching the steric profile (measured by Tolman Cone Angle or % Buried Volume) to the electronic requirements of the coupling partners.

LigandStructure TypeSteric Bulk (%

)
Efficacy for 2-Substituted Boronic AcidsSusceptibility to Protodeboronation

Monodentate Triaryl~30%Very Low (Fails)High (Due to stalled transmetalation)
dppf Bidentate Ferrocene~35%LowHigh
SPhos Dialkylbiaryl Phosphine~42%High Low (Accelerates transmetalation)
XPhos Dialkylbiaryl Phosphine~48%Very High Low (Accelerates transmetalation)
AntPhos Rigid Dialkylbiaryl~50%Excellent (Best for tetra-ortho)Very Low

Validated Experimental Workflow

To ensure a self-validating system, the following protocol combines the Buchwald G3 precatalyst system with the Burke MIDA boronate slow-release strategy . This methodology addresses both the steric bottleneck and the protodeboronation side-reaction simultaneously.

Protocol: Slow-Release Suzuki-Miyaura Coupling of Sterically Hindered Substrates
  • Reagent Preparation (Air-Free Setup): In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried reaction vial with the aryl halide (1.0 equiv), the 2-substituted phenyl MIDA boronate (1.5 equiv), anhydrous

    
     (3.0 equiv), and SPhos Pd G3 precatalyst (2–5 mol%).
    
  • Solvent Addition: Add a thoroughly degassed mixture of THF and deionized

    
     (4:1 v/v) to the vial to achieve a 0.1 M concentration.
    Causality Note: The biphasic nature is critical. The water dissolves the inorganic base and facilitates the slow, controlled hydrolysis of the MIDA group, releasing the active boronic acid drop-by-drop into the organic phase.
    
  • Reaction Execution: Seal the vial and heat to 60 °C with vigorous stirring for 12–24 hours. Self-Validating Check: The reaction mixture should remain a homogeneous pale yellow or orange. Rapid blackening indicates oxygen ingress or premature catalyst death.

  • Workup and Isolation: Cool the mixture to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over anhydrous

    
    , concentrate under reduced pressure, and purify via flash column chromatography to isolate the sterically hindered biaryl product.
    

Mechanistic Workflow Visualization

The following diagram illustrates the catalytic cycle, explicitly highlighting where steric hindrance causes bottlenecks and where protodeboronation siphons away your starting materials.

MechanisticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Ar¹-X PdII_Ar Ar¹-Pd(II)-X OxAdd->PdII_Ar BaseEx Base Exchange PdII_Ar->BaseEx + Base PdII_OR Ar¹-Pd(II)-OR BaseEx->PdII_OR Transmet Transmetalation (Steric Bottleneck) PdII_OR->Transmet PdII_ArAr Ar¹-Pd(II)-Ar² Transmet->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Regeneration Product Ar¹-Ar² Biaryl Product RedElim->Product BoronicAcid Ar²-B(OH)2 (2-Substituted) BoronicAcid->Transmet Slowed by Sterics Protodeboronation Protodeboronation (Side Reaction) BoronicAcid->Protodeboronation Base/H2O promoted Ar2H Ar²-H (Dead End) Protodeboronation->Ar2H

Mechanistic workflow of the Suzuki-Miyaura coupling highlighting steric bottlenecks.

References

  • Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: Accounts of Chemical Research (2008) URL: [Link]

  • Title: Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles and Triazoles Source: The Journal of Organic Chemistry (2011) URL: [Link]

  • Title: Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling Source: Organic Chemistry Frontiers (2014) URL: [Link]

  • Title: Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids Source: The Journal of Organic Chemistry (2014) URL: [Link]

  • Title: Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews (2014) URL: [Link]

Sources

Technical Support Center: Solvent Systems for Polar Suzuki-Miyaura Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Agent: Senior Application Scientist Topic: Solvent Selection & Troubleshooting for Polar/Heterocyclic Boronic Acids

Introduction: The Solubility vs. Stability Paradox

Welcome. If you are here, you are likely facing the classic dilemma of coupling polar boronic acid derivatives (e.g., 2-pyridineboronic acid, amino-aryl boronates):

  • Solubility: Your polar substrate won't dissolve in standard non-polar solvents (Toluene, Hexane), forcing you toward polar solvents (DMF, MeOH, Water).

  • Stability: These polar solvents—especially in the presence of base and heat—accelerate protodeboronation , destroying your starting material before it couples.

This guide moves beyond generic "screen everything" advice. We focus on mechanistic causality to select the right solvent system that balances solubility with catalyst longevity.

Module 1: Critical Decision Matrix

Before selecting a solvent, analyze your substrate's risk profile. Use this logic flow to determine your starting solvent system.

SolventSelection Start Analyze Substrate IsPolar Is Substrate Polar? Start->IsPolar IsUnstable Is Boronic Acid Unstable? (e.g., 2-heterocycle, polyfluoro) IsPolar->IsUnstable Yes (Hydrophilic) Standard Standard System: Toluene/H2O or THF/H2O IsPolar->Standard No (Lipophilic) GreenPolar Green/Polar System: 2-MeTHF or n-BuOH IsUnstable->GreenPolar Stable (e.g., 3-pyridyl) Micellar Micellar System: TPGS-750-M in Water IsUnstable->Micellar Unstable (e.g., 2-pyridyl) Anhydrous Anhydrous Activation: DMF/CsF (No added H2O) IsUnstable->Anhydrous Extreme Instability

Figure 1: Decision matrix for solvent selection based on substrate polarity and hydrolytic stability.

Module 2: The Enemy – Protodeboronation

The most common failure mode for polar boronic acids is protodeboronation (hydrolysis of the C-B bond). This is not random; it is a specific, base-catalyzed pathway often accelerated by polar protic solvents.

Mechanism of Failure

In the presence of water and base, the boronic acid forms a boronate anion. While this anion is required for transmetallation (the "good" reaction), it is also the species that undergoes hydrolysis (the "bad" reaction).

Key Insight: High dielectric constant solvents (DMF, DMSO) stabilize the charged transition state of the deboronation, accelerating decomposition.

Troubleshooting Table: Symptoms & Fixes
SymptomDiagnosisRecommended Solvent Fix
Low Yield, High De-borylated SM Rapid ProtodeboronationSwitch to 2-MeTHF or t-Amyl Alcohol . These separate water well, keeping the bulk base concentration lower in the organic phase.
Substrate Oiling Out / Clumping Poor Solubilityn-Butanol (n-BuOH) . A "magic" solvent for polar substrates. It dissolves polar compounds but is less aggressive than DMF.
Catalyst Blacking Out (Pd Black) Catalyst Poisoning by N-heterocycleWater (Micellar Conditions). Surfactants (TPGS-750-M) encapsulate the catalyst and substrate, protecting the Pd from bulk solvent effects.
No Reaction (SM Recovery) Failed TransmetallationAdd trace water. Totally anhydrous conditions often fail because the boronate species cannot form. Use Dioxane/H2O (10:1) .

Module 3: Green & Alternative Solvents

Modern industrial standards (GSK, Pfizer solvent guides) discourage DMF, DMAc, and NMP due to toxicity and work-up difficulty.

2-Methyltetrahydrofuran (2-MeTHF)
  • Why: Derived from corncobs (renewable). It has higher boiling point (80°C) than THF, allowing higher reaction temps without pressure vessels. It forms a clean bilayer with water, simplifying workup.

  • Application: Excellent for amino-boronic acids that require heat but are sensitive to the "super-solubility" of DMF.

Aqueous Micellar Catalysis (TPGS-750-M)
  • Why: Developed by the Lipshutz group.[1][2] The reaction technically happens in water, but the reagents reside inside lipophilic micelles.

  • Mechanism: This "nanoreactor" effect creates a high local concentration of catalyst and substrate, often outcompeting the rate of hydrolysis (protodeboronation) occurring in the bulk water.

  • Application: Highly recommended for 2-heterocyclic boronic acids (2-pyridyl, 2-furanyl).

Module 4: Experimental Protocols

Protocol A: The "Robust" System (2-MeTHF/Water)

Best for: Moderately polar substrates (e.g., 3-pyridyl boronic acid, aniline derivatives).

  • Charge Vessel: Add Aryl Halide (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and Base (K₃PO₄, 2.0 equiv).

  • Solvent: Add 2-MeTHF and Water in a 4:1 ratio (Concentration: 0.2 M relative to halide).

  • Degas: Sparge with Argon/Nitrogen for 10 minutes. Do not skip this. Oxygen kills active Pd species, requiring higher loading.

  • Catalyst: Add Pd catalyst (e.g., Pd(dppf)Cl₂ or XPhos Pd G3) at 1–3 mol%.

  • Reaction: Heat to 60–80 °C. Monitor by LCMS.

  • Workup: Cool. The layers will separate (2-MeTHF is immiscible with water). Wash organic layer with brine.

Protocol B: The "High-Risk" System (n-Butanol)

Best for: Highly polar, zwitterionic substrates that are insoluble in ethers.

  • Charge Vessel: Reagents as above.

  • Solvent: n-Butanol (n-BuOH) .

  • Base: Use Cs₂CO₃ (2.0 equiv) – Cesium allows for better solubility in alcoholic media.[3]

  • Temp: 80–100 °C.

  • Note: n-BuOH is miscible with many organics but can be washed out with water (though less efficiently than ethers). It provides a unique polarity sweet spot.

Protocol C: Micellar Conditions (TPGS-750-M)

Best for: Extremely unstable 2-heterocyclic boronic acids.

  • Preparation: Prepare a 2 wt % solution of TPGS-750-M in degassed water.

  • Charge: Add Aryl Halide (1.0 equiv) and Boronic Acid (1.5 equiv) to the surfactant solution.

  • Base: Add Et₃N (Triethylamine) or K₃PO₄.

  • Catalyst: Add lipophilic catalyst (e.g., Pd(dtbpf)Cl₂) (1–2 mol%).

  • Reaction: Stir vigorously at Room Temperature to 45 °C.

    • Why lower temp? The micellar concentration effect allows reactivity at lower temperatures, preserving the unstable boronic acid.

FAQ: Frequently Asked Questions

Q: Can I use ethanol or methanol as a solvent? A: Generally, avoid pure methanol . It promotes rapid protodeboronation of heterocyclic boronic acids. Ethanol is safer, but secondary alcohols like Isopropanol (iPrOH) or n-Butanol are superior because they are less acidic and sterically bulkier, slowing down the solvolysis of the C-B bond.

Q: My reaction stalls at 50% conversion. Should I add more boronic acid? A: Yes. Polar boronic acids often decompose faster than they couple. A common strategy is sequential addition : Add 1.0 equiv at the start, and another 0.5 equiv after 2 hours. This keeps the concentration of active boronate high without overwhelming the system with decomposition products.

Q: I cannot use TPGS-750-M. What is the next best thing for 2-pyridyl boronic acid? A: Use MIDA boronates or Potassium Trifluoroborates (Molander Salts) instead of the free acid. If you must use the free acid, use DME (Dimethoxyethane) / Water with CuCl (Copper(I) Chloride) as a co-catalyst. The "Copper effect" helps stabilize the 2-pyridyl species.

References

  • Mechanistic Insight on Protodeboronation

    • Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society.[4] Link

  • Green Solvent Selection (2-MeTHF)

    • Pace, V., et al. (2012). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry. ChemSusChem. Link

  • Micellar Catalysis (TPGS-750-M)

    • Lipshutz, B. H., et al. (2011). TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature. Journal of Organic Chemistry. Link

  • Molander Salts (Alternative to unstable acids)

    • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link

  • Industrial Solvent Guides

    • Henderson, R. K., et al. (2011). Expanding GSK's Solvent Selection Guide – Embedding Sustainability into Solvent Selection Starting at Medicinal Chemistry. Green Chemistry. Link

Sources

Technical Support Center: Optimization of Hindered Boronic Acid Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Senior Application Scientist (Tier 3 Support) Ticket ID: SUZUKI-STERIC-OPT-001 Subject: Overcoming reaction stalling and protodeboronation in hindered Suzuki-Miyaura couplings.

Welcome to the Advanced Catalysis Support Hub.

You have reached Tier 3 Technical Support. We specialize in rescuing "dead" reactions where standard conditions fail due to steric impedance or substrate instability.

When coupling hindered boronic acids (e.g., ortho-substituted aryls, 2-heteroaryls), the standard catalytic cycle often breaks down at the Transmetallation step, or the substrate decomposes via Protodeboronation before it can react.

Below is your customized troubleshooting architecture.

Module 1: Diagnostic Framework (Triage)

Before optimizing, we must diagnose the specific failure mode. Use the logic flow below to categorize your issue.

Visual Diagnostic Tree

DiagnosticTree Start Reaction Failed (Low Yield) CheckSM Analyze Crude Mixture: Is Boronic Acid Remaining? Start->CheckSM YesSM Yes: Starting Material Intact CheckSM->YesSM   NoSM No: Boronic Acid Consumed (But No Product) CheckSM->NoSM   CatDeath Diagnosis: Catalyst Arrest (Failed Transmetallation) YesSM->CatDeath Action1 Action: Switch to G3/G4 Buchwald Precatalysts (See Module 2) CatDeath->Action1 Byprod Check Byproducts: Is Ar-H present? NoSM->Byprod YesH Yes (Ar-H found) Byprod->YesH NoH No (Ar-Ar found) Byprod->NoH ProtoDiag Diagnosis: Protodeboronation YesH->ProtoDiag Action2 Action: Anhydrous conditions, MIDA Boronates, or Slow Addition (See Module 3) ProtoDiag->Action2 OxDiag Diagnosis: Oxidative Homocoupling NoH->OxDiag Action3 Action: Degas solvents, Remove O2 OxDiag->Action3

Figure 1: Diagnostic logic flow for identifying the root cause of reaction failure in hindered Suzuki couplings.

Module 2: Kinetic Optimization (The "Engine")

Issue: The reaction stalls. Boronic acid is present, but conversion stops at 20-30%. Root Cause: Steric hindrance prevents the Transmetallation step. The Boronate cannot approach the Palladium center effectively.

Technical Insight: The Transmetallation Bottleneck

In standard Suzuki couplings, oxidative addition is often rate-determining. However, with hindered boronic acids (e.g., 2,6-disubstituted aryls), transmetallation becomes the bottleneck. The "Oxo-Palladium" pathway (involving Pd-OH or Pd-OR species) is generally faster for these substrates than the "Boronate" pathway, but it requires specific base/ligand combinations [1].

Protocol 1: Ligand Selection for Steric Bulk

Do not use simple phosphines like PPh3 or dppf. You require Dialkylbiaryl phosphines (Buchwald Ligands) .[1] These ligands are designed to be bulky (promoting reductive elimination) but electron-rich (facilitating oxidative addition).[2] Crucially, they can stabilize monoligated Pd(0) species, which creates the necessary open coordination site for a bulky boronic acid to enter [2].

Recommended Ligand Hierarchy:

LigandApplication CaseWhy it works
SPhos First Line Defense. General hindered substrates.High electron density; methoxy groups on the backbone stabilize the Pd center.
XPhos Severe Hindrance. Ortho-substituted electrophiles AND nucleophiles.Larger steric bulk (isopropyl groups) forces the active species into a geometry that accepts the boronic acid.
RuPhos Electronic Deactivation. Electron-poor hindered halides.Optimized for difficult oxidative additions while maintaining steric tolerance.
P(tBu)3 Alternative. Extremely hindered alkyl-alkyl couplings.High cone angle; highly reactive but air-sensitive.
Protocol 2: The "Precatalyst" Advantage

Stop generating catalysts in situ from Pd(OAc)2 or Pd2(dba)3. Inconsistent reduction leads to variable active Pd(0) concentrations.

  • Recommendation: Use G3 or G4 Buchwald Palladacycles .

  • Mechanism: These activate rapidly upon exposure to base, releasing a defined 1:1 Pd:Ligand ratio, preventing the formation of inactive PdL2 species which are common when "dumping in" free ligand [3].

Module 3: Stability Management (The "Shield")

Issue: The boronic acid disappears rapidly, but only the reduced byproduct (Ar-H) is observed. Root Cause: Protodeboronation .[3][4] The C-B bond is cleaved by a proton source (usually water or the base itself) faster than it can transmetallate to the Palladium.

Mechanism of Failure

Base-catalyzed protodeboronation is the primary enemy here. The base forms a boronate "ate" complex (Ar-B(OH)3-), which is actually more susceptible to hydrolysis than the neutral acid in certain pH windows [4].

Troubleshooting Q&A

Q: My 2-pyridyl boronic acid decomposes instantly. What do I do? A: 2-heteroaryl boronic acids are notoriously unstable.

  • Switch Reagent: Use a MIDA Boronate or Potassium Trifluoroborate (BF3K) salt. These are "slow-release" reservoirs. Under anhydrous conditions, they are inert. The slow hydrolysis releases the active boronic acid at a rate that matches the catalytic cycle, keeping the standing concentration low (preventing side reactions) [5].

  • Switch Base: Move away from Carbonates (Na2CO3) or Hydroxides. Use K3PO4 (anhydrous) or CsF . Fluoride activation is milder and often bypasses the high-pH decomposition pathways.

Q: I must use the free boronic acid. How can I stop deboronation? A: Implement a Slow Addition Protocol .

  • Dissolve the boronic acid in the reaction solvent.

  • Use a syringe pump to add it to the catalyst/halide mixture over 2-4 hours.

  • Why: This keeps the concentration of the vulnerable species low relative to the catalyst, statistically favoring Transmetallation over Protodeboronation.

Visual: The Race Against Time

CompetingPathways BoronicAcid Hindered Boronic Acid AteComplex Boronate 'Ate' Complex BoronicAcid->AteComplex Activation Base Base (OH- / F-) Base->AteComplex Product Coupled Product (Success) AteComplex->Product Transmetallation (Slow due to sterics) Decomp Protodeboronation (Ar-H) AteComplex->Decomp Hydrolysis (Fast if hindered) PdCycle Pd(II)-Ar-X (Catalyst) PdCycle->Product Catalysis

Figure 2: The kinetic competition. Optimization aims to accelerate the Green path (Transmetallation) while suppressing the Red path (Hydrolysis).

Module 4: Advanced Optimization Protocol

If the above steps fail, execute this high-probability screen. This setup targets the "sweet spot" of high activity and low water content.

Standard Screening Conditions (0.1 mmol scale):

  • Solvent System: 1,4-Dioxane (anhydrous) or Toluene/Water (10:1).

    • Note: While water aids boronic acid solubility, hindered substrates often require switching to anhydrous Dioxane or THF to stop protodeboronation.

  • Base: K3PO4 (3.0 equiv) or CsF (3.0 equiv).

  • Catalyst: Pd(OAc)2 (5 mol%) + SPhos (10 mol%) OR XPhos Pd G4 (2-5 mol%).

  • Temperature: 80°C to 100°C. (Hindered systems require heat to overcome the activation energy of transmetallation).

Experimental Workflow (Step-by-Step):

  • Charge Solids: Add Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), Base (3.0 equiv), and Pd-Precatalyst (0.02 equiv) to a vial equipped with a stir bar.

  • Inert Atmosphere: Seal vial and purge with Argon/Nitrogen for 5 minutes (Evacuate/Refill x3). Oxygen is fatal to electron-rich ligands.

  • Solvent Addition: Add anhydrous solvent via syringe.

  • Heat: Place in pre-heated block (80°C). Stir vigorously (>800 rpm). Mass transfer is critical in heterogeneous base systems.

  • Monitor: Check LCMS at 1 hour.

    • If SM Halide remains: Increase Temp to 110°C.

    • If Boronic Acid gone but Halide remains: Add second portion of Boronic Acid (0.5 equiv).

References
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[5][6] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. Link

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaryl Boronic Acids: Organic Synthesis and Mechanistic Insight. Journal of the American Chemical Society, 138(29), 9145–9157. Link

  • Knapp, D. M., et al. (2010). MIDA Boronates are Hydrolytically Stable and Magnetically Separable Boronic Acid Surrogates. Journal of the American Chemical Society, 132(22), 7604–7605. Link

Sources

Validation & Comparative

Benchmarking Purity: A Comparative NMR Guide for (2-Bromo-3-hydroxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

(2-Bromo-3-hydroxyphenyl)boronic acid is a high-value scaffold in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions where the 3-hydroxyl group provides a handle for further functionalization and the 2-bromo position offers steric control.

However, characterizing this molecule is notoriously deceptive. Unlike standard organic intermediates, boronic acids exist in a dynamic equilibrium with their dehydrated anhydrides (boroxines). A standard "run-and-done" NMR protocol often yields confusing data—broad peaks, missing signals, or integration errors—leading to false purity flags.

This guide objectively compares the Gold Standard Protocol (DMSO-d₆) against common alternative methods (MeOD, D₂O), demonstrating why specific solvent choices and acquisition parameters are non-negotiable for validating this specific structure.

The Characterization Challenge: Equilibrium Dynamics

Before analyzing the spectrum, one must understand the physical state of the analyte. In solution, (2-Bromo-3-hydroxyphenyl)boronic acid (Monomer) reversibly dehydrates to form a cyclic trimer (Boroxine).

Visualizing the Equilibrium

The following diagram illustrates the dynamic relationship that complicates NMR analysis.

BoronicEquilibrium Monomer (2-Bromo-3-hydroxyphenyl) boronic acid (Monomer) Water 3 H₂O Monomer->Water Boroxine Boroxine (Cyclic Trimer) Monomer->Boroxine - 3 H₂O (Dehydration) Boroxine->Monomer + 3 H₂O (Hydrolysis)

Figure 1: The reversible dehydration of boronic acids. In non-aqueous solvents or under heat, the equilibrium shifts right, complicating integration.

Comparative Methodology: Solvent Selection

The choice of solvent is the single most critical variable. Below is a comparative analysis of the three most common NMR solvents used for this substrate.

Table 1: Solvent Performance Matrix[2]
FeatureDMSO-d₆ (Recommended) Methanol-d₄ (MeOD) D₂O / NaOD
Solubility HighHighLow (unless basic)
-B(OH)₂ Visibility Visible (Broad Singlet ~8.0-8.5 ppm)Invisible (Exchanges to -B(OD)₂)Invisible (Exchanges)
Phenolic -OH Visibility Visible (Sharp Singlet ~9-10 ppm)Invisible (Exchanges)Invisible (Exchanges)
Resolution Moderate (Viscosity broadening)Excellent (Sharp lines)Poor (pH dependent)
Artifact Risk Water peak interference (3.33 ppm)Methyl boronate ester formationQuadrupolar broadening
Verdict Gold Standard for structural proof.Good for purity check only (aromatics).Avoid for characterization.

Detailed Experimental Protocol (Gold Standard)

To achieve publication-quality data that resolves the 1,2,3-substitution pattern and confirms the boronic acid functionality, follow this optimized workflow.

Phase 1: Sample Preparation
  • Mass: Weigh 10–15 mg of (2-Bromo-3-hydroxyphenyl)boronic acid.

    • Why: Lower concentrations (<5 mg) favor monomer formation but reduce signal-to-noise. Higher concentrations (>20 mg) favor boroxine aggregates.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9 atom% D).

    • Critical Step: Ensure the DMSO is "dry" (stored over molecular sieves). Water promotes rapid proton exchange, broadening the -OH signals into the baseline.

  • Mixing: Vortex gently. Do not heat to dissolve, as heat promotes dehydration to the boroxine.

Phase 2: Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: Standard 1H (zg30).

  • Relaxation Delay (D1): Set to 10 seconds .

    • Reasoning: Boron nuclei have a quadrupole moment that induces faster relaxation of nearby protons, but the aromatic protons require standard relaxation times for accurate integration.

  • Scans (NS): 16 or 32 scans.

  • Temperature: 298 K (25°C).

Phase 3: Processing & Assignment

Refer to the predicted spectral profile below for assignment.

Table 2: Reference Spectral Profile (DMSO-d₆)[3]
Proton LabelChemical Shift (δ ppm)*MultiplicityIntegralAssignment Logic
Ph-OH 9.80 – 10.20Singlet (s)1HDeshielded phenol; disappears with D₂O shake.
B(OH)₂ 8.10 – 8.50Broad Singlet (br s)2HBoronic acid protons; broad due to quadrupole relaxation of ¹¹B.
Ar-H (H6) 7.10 – 7.25Doublet of Doublets (dd)1HOrtho to Boron; deshielded by B(OH)₂ (EWG).
Ar-H (H5) 7.20 – 7.35Triplet (t) / dd1HMeta to Boron/OH; Para to Br.
Ar-H (H4) 6.90 – 7.05Doublet of Doublets (dd)1HOrtho to Phenol; shielded by -OH (EDG).

*Note: Exact shifts vary slightly with concentration and water content. The 1,2,3-substitution pattern is confirmed by the coupling constants (


 Hz for ortho, 

Hz for meta).

Troubleshooting & Artifact Analysis

Even with the correct protocol, artifacts can appear. Use this decision tree to validate your spectrum.

Diagnostic Workflow

Troubleshooting Start Spectrum Acquired (DMSO-d6) CheckOH Are -OH peaks visible? Start->CheckOH CheckArom Are Aromatic peaks doubled? CheckOH->CheckArom Yes ResultWet Issue: Wet Solvent Action: Add molecular sieves CheckOH->ResultWet No (Broad/Missing) ResultGood Valid Monomer Spectrum CheckArom->ResultGood No (Clean sets) ResultBoroxine Issue: Boroxine Contamination Action: Add 1 drop D₂O to hydrolyze CheckArom->ResultBoroxine Yes (Split peaks)

Figure 2: Diagnostic logic for validating boronic acid spectra.

Key Comparison: Monomer vs. Boroxine

If your spectrum shows two sets of aromatic signals (approx. ratio 3:1 or variable), you are observing a mixture of the acid and the boroxine.

  • Boronic Acid (Desired): Peaks are generally slightly upfield (lower ppm) relative to the boroxine.[1]

  • Boroxine (Artifact): Peaks are shifted downfield.

  • Resolution: Add 10 µL of D₂O to the NMR tube. This forces the equilibrium back to the monomer (acid) form, simplifying the aromatic region into a single set of peaks (though you will lose the exchangeable OH signals).

References

  • Hall, D. G. (Ed.).[2][3] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Tokunaga, Y., et al. (2013). "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution." Heterocycles. Link

  • Compound Interest. (2015).[4] "A Guide to 1H NMR Chemical Shift Values." Link

  • Hebrew University. "Boron NMR: 11B and 10B Characteristics." Link

Sources

HPLC Purity Analysis Methods for Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Chameleon" Analyte

Phenylboronic acids (PBAs) are critical intermediates in Suzuki-Miyaura coupling and the synthesis of proteasome inhibitors like Bortezomib. However, they present a unique analytical challenge: dynamic equilibrium. Unlike stable organic molecules, PBAs exist in a flux between their free acid monomer, their trimeric anhydride (boroxine), and—if handled incorrectly—their ester derivatives.

This guide moves beyond generic "C18/Methanol" protocols, which often yield split peaks and quantitation errors. We compare the Acidified Aqueous Reverse Phase (RP-HPLC) method against the Diol-Complexation strategy, providing the mechanistic insight required for high-integrity drug development.

Part 1: The Analytical Challenge (Mechanism)

To analyze PBAs accurately, one must understand that the "impurity" observed is often just a dehydration product of the analyte itself.

The Boroxine-Acid Equilibrium

In the solid state or non-aqueous solvents, PBAs dehydrate to form cyclic trimers called boroxines . In the presence of water (e.g., HPLC mobile phase), these should hydrolyze back to the free acid.

  • The Risk: If the hydrolysis is slow or incomplete on the column, you see peak splitting (one peak for the monomer, one for the trimer).

  • The Artifact: If methanol is used as a diluent, PBAs rapidly form methyl boronic esters, creating false "impurity" peaks.

Visualizing the Stability Profile

The following diagram illustrates the chemical fate of PBAs during analysis.

PBA_Equilibrium Boroxine Boroxine (Trimer) (Solid State / Dry Solvent) Acid Phenylboronic Acid (Monomer) Boroxine->Acid + H2O (Mobile Phase) Hydrolysis Ester Methyl Boronate Ester (Analytical Artifact) Acid->Ester + Methanol (Diluent) Esterification

Figure 1: The dynamic equilibrium of Phenylboronic Acids. Note that Methanol (yellow node) introduces a permanent artifact, whereas the Boroxine (red node) is reversible.

Part 2: Comparative Method Analysis

Method A: Acidified Aqueous RP-HPLC (The Gold Standard)

Best For: Purity assessment of raw materials, QC release, and stability studies.

This method relies on "forcing" the equilibrium entirely to the monomeric acid form using a high-water content mobile phase and acidic pH to suppress silanol interactions.

  • Column: High Strength Silica (HSS) C18 (e.g., Waters XSelect HSS T3), 3.5 µm, 4.6 x 100 mm.

    • Why: Standard C18 columns often suffer from dewetting with high aqueous phases. HSS T3 is designed to retain polar compounds in 100% aqueous conditions.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (ACN).

  • Sample Diluent: 50:50 ACN:Water (or DMSO for lipophilic derivatives). NEVER Methanol.

  • Gradient: 5% B to 95% B over 10-15 minutes.

Protocol Logic:

  • Acidification: The pKa of PBAs is typically ~8.8. Operating at pH ~2.5 (0.1% FA) keeps the analyte neutral, maximizing retention on the C18 phase.

  • Solvent Choice: ACN is aprotic. It does not react with the Lewis acidic boron center.

  • Equilibrium Control: The high water content at the start of the gradient ensures any boroxine in the solid sample hydrolyzes to the monomer before separation, yielding a single, sharp peak.

Method B: Diol-Complexation HPLC (The "Trap" Method)

Best For: Complex mixtures, biological fluids, or PBAs with poor peak shape on C18.

This method deliberately derivatizes the PBA into a stable complex using a diol (like sorbitol or pinacol) in the mobile phase or sample prep.

  • Column: Standard C18 or Polymeric RP.

  • Mobile Phase Additive: 10-50 mM Sorbitol or Pinacol added to Mobile Phase A.

  • Mechanism: The diol reacts with the PBA to form a cyclic boronate ester. This ester is often more hydrophobic and sterically distinct than the free acid, resulting in sharper peaks and better separation of isomers.

Quantitative Comparison
FeatureMethod A: Acidified Aqueous (Recommended)Method B: Diol-Complexation
Analyte State Free Acid (Monomer)Cyclic Ester (Derivative)
Solvent System ACN / Water / Formic AcidACN / Water / Sorbitol
Peak Shape Good (on HSS columns)Excellent (Sharper)
Artifact Risk Low (if MeOH is avoided)Medium (Complex stability varies)
Suitability Purity Analysis (QC) Complex Mixture Separation
Linearity (R²) > 0.999 (0.1 - 100 µg/mL)> 0.995

Part 3: Experimental Workflow & Decision Tree

Use this workflow to select the correct protocol and avoid common data integrity failures.

Method_Selection Start Start: Purity Analysis Check_Solubility Is sample soluble in ACN/Water? Start->Check_Solubility Yes_Soluble Yes Check_Solubility->Yes_Soluble No_Soluble No (Lipophilic) Check_Solubility->No_Soluble Diluent_ACN Dissolve in 50:50 ACN:Water Yes_Soluble->Diluent_ACN Diluent_DMSO Dissolve in DMSO No_Soluble->Diluent_DMSO Select_Method Select HPLC Method Diluent_DMSO->Select_Method Warning_MeOH CRITICAL: Do NOT use Methanol (Forms Methyl Esters) Diluent_ACN->Warning_MeOH Diluent_ACN->Select_Method Method_A Method A: Acidified RP-HPLC (HSS T3 Column, Formic Acid) Select_Method->Method_A Decision Is Peak Tailing > 1.5? Method_A->Decision Method_B Method B: Diol-Complexation (Add Sorbitol/Pinacol) Decision->Method_A No (Good Shape) Decision->Method_B Yes (Bad Shape)

Figure 2: Decision tree for selecting the optimal purity analysis method. Note the critical checkpoint to avoid Methanol.

Part 4: Troubleshooting & Best Practices

The "Ghost" Impurity (Methanol Artifacts)

Many standard operating procedures (SOPs) default to methanol as a diluent. For PBAs, this is catastrophic.

  • Observation: A small peak eluting later than the main peak.

  • Cause: Formation of methyl phenylboronate.

  • Correction: Switch diluent to ACN:Water (1:1). If the impurity disappears, it was a solvent artifact [1].

Peak Broadening / Tailing

Boronic acids can interact with silanols on the silica support (secondary interactions).

  • Correction: Ensure the column is "fully end-capped." If using standard C18, increase buffer concentration to 20mM Ammonium Formate (pH 3.0) rather than just 0.1% Formic Acid. The ammonium ions help block silanol sites.

Sample Carryover

PBAs can be "sticky" in the injector loop due to their ability to form covalent bonds with trace diols or contaminants.

  • Correction: Use a needle wash of 90:10 ACN:Water with 0.1% Phosphoric Acid. The stronger acid helps break any boronate ester complexes formed in the fluidics [2].

References

  • Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology. Application Note. Link

  • Biesterbos, J., et al. (2019). Methanol Generates Numerous Artifacts during Sample Extraction and Storage of Extracts in Metabolomics Research. Metabolites, 9(12), 303. Link

  • BenchChem. (2025).[1] A Comparative Guide to the Purity Assessment of Synthesized 2,5-Difluorophenylboronic Acid. Technical Guide. Link

  • Agilent Technologies. (2010). Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications.[2] Technical Overview.[3][4][5][6] Link

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Standard Text on Boronic Acid Chemistry).[5]

Sources

Technical Comparison Guide: Mass Spectrometry Profiling of Bromo-Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Patterns of Bromo-Phenylboronic Acids Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Strategic Context

Bromo-phenylboronic acids are critical building blocks in Suzuki-Miyaura cross-coupling reactions, ubiquitous in the synthesis of biaryl scaffolds for drug discovery. However, their analytical characterization presents unique challenges due to thermal instability , trimerization (boroxine formation) , and amphoteric nature .

This guide compares the efficacy of Direct Negative Electrospray Ionization (ESI-) —the modern "Gold Standard"—against legacy Electron Ionization (EI) and Derivatization workflows. It details the specific fragmentation mechanics required to differentiate structural isomers (ortho-, meta-, para-) and validates a robust protocol for their quantification as genotoxic impurities.

Comparative Analysis: Analytical Modalities

The following table contrasts the three primary methodologies for analyzing bromo-phenylboronic acids.

Table 1: Performance Matrix of Analytical Architectures
FeatureMethod A: Direct ESI(-) (Recommended)Method B: EI-GC/MS (Legacy)Method C: Derivatization (Alternative)
Primary Mechanism Soft ionization (deprotonation)Hard ionization (electron impact)Chemical modification (esterification)
Molecular Ion Detection High (

dominant)
Low (often absent due to fragmentation)High (as ester adduct)
Thermal Artifacts Minimal (ambient temperature)High (dehydration to boroxines in injector)Low (derivatives are volatile/stable)
Sensitivity pg/mL range (High)ng/mL range (Moderate)High (but requires extra steps)
Isomer Differentiation Possible via MS/MS (Ortho effects)Difficult (spectral similarity)Moderate (chromatographic separation)
Throughput High (No prep required)HighLow (Incubation time required)

Expert Insight: While EI-GC/MS is standard for many small molecules, it is unsuitable for precise boronic acid quantification because the high injector temperatures (


C) force the dehydration of boronic acids into boroxines (trimers), confounding mass assignment. Direct ESI(-)  preserves the monomeric species, allowing for accurate molecular weight determination and specific fragmentation analysis.

Deep Dive: Fragmentation Mechanics & Isotopic Signatures

Understanding the fragmentation logic is essential for validating the identity of bromo-phenylboronic acids. The presence of Bromine (


 and 

) and Boron (

and

) creates a complex, diagnostic isotopic envelope.
The Isotopic Fingerprint

Unlike standard organic molecules, bromo-phenylboronic acids display a "doublet of doublets" pattern due to the interaction of Bromine and Boron isotopes.

  • Bromine: ~1:1 ratio of

    
     : 
    
    
    
    .
  • Boron: ~1:4 ratio of

    
     : 
    
    
    
    .

Validation Check: A genuine signal for a monobromo-phenylboronic acid must show two major peaks separated by 2 Da (m/z 199 and 201 for the


 of a standard derivative), with approximately equal intensity.
Fragmentation Pathways (ESI Negative Mode)

In negative mode, the precursor ion is the deprotonated boronate anion


. However, under standard ESI conditions, we observe the deprotonated acid 

.

Key Transitions:

  • Dehydration (

    
    ):  The loss of water is the most facile pathway, often occurring in-source.
    
  • Deboronation (

    
    ):  Cleavage of the C-B bond yields the bromophenyl anion.
    
  • Halogen Loss (

    
    ):  High energy collisions yield the bromide ion.
    
Visualization 1: Fragmentation Pathway of 2-Bromophenylboronic Acid

The following diagram illustrates the specific decay chain for the ortho isomer, highlighting the "Ortho Effect" where the proximity of the bromine facilitates specific losses.

FragmentationPathway cluster_legend Legend Precursor Precursor Ion [M-H]⁻ m/z 199 / 201 (Isotope 1:1) Dehydrated Boroxine Precursor [M-H-H₂O]⁻ m/z 181 / 183 Precursor->Dehydrated -H₂O (18 Da) Facilitated by Ortho-OH interaction PhenylAnion Bromophenyl Anion [C₆H₄Br]⁻ m/z 155 / 157 Precursor->PhenylAnion -HBO₂ (44 Da) C-B Bond Cleavage Bromide Bromide Ion [Br]⁻ m/z 79 / 81 Precursor->Bromide Direct Br Loss (Ortho Effect) Steric/Electronic repulsion BoronOxide Boron Dioxide [BO₂]⁻ m/z 43 Precursor->BoronOxide C-B Cleavage PhenylAnion->Bromide -Benzyne/Phenyl Radical key Blue: Molecular Ion | Red: Primary Fragment | Yellow: Secondary Fragment | Green: Terminal Ion

Figure 1: ESI(-) Fragmentation pathway for 2-bromophenylboronic acid. The 'Ortho Effect' (red arrow) represents a kinetically favored loss of Bromine due to the proximity of the boronate group, a feature less prominent in meta/para isomers.

Experimental Protocol: Self-Validating Analysis Workflow

This protocol is designed to be self-validating . If the Quality Control (QC) steps (Isotope Ratio Check and Retention Time Lock) fail, the data is invalid.

Materials & Reagents
  • Mobile Phase A: 0.1% Ammonium Acetate in Water (pH 9). Note: Basic pH ensures ionization of the boronic acid.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Column: C18 Reverse Phase (e.g., Agilent Poroshell HPH, stable at high pH).

Instrument Parameters (Triple Quadrupole)
  • Ionization: Electrospray Negative (ESI-).

  • Capillary Voltage: -2500 V.

  • Source Temp: 350°C.

  • MRM Transitions (Quantification):

    • Trace 1 (Quant): 199.0

      
       79.0 (Br loss).
      
    • Trace 2 (Qual): 201.0

      
       81.0 (Isotope confirmation).
      
Step-by-Step Workflow
  • Sample Dilution: Dissolve sample in Methanol:Water (50:50) . Avoid pure alcohols for long-term storage to prevent esterification artifacts.

  • Flow Injection Analysis (FIA): Inject 1 µL of standard to optimize Cone Voltage.

    • Validation: Verify the 1:1 doublet at m/z 199/201. If m/z 181 is dominant, source temperature is too high (thermal dehydration).

  • Chromatographic Separation:

    • Run a gradient from 5% B to 95% B over 10 minutes.

    • Ortho-Effect Check: The ortho isomer typically elutes earlier than meta/para due to internal H-bonding reducing polarity.

  • Data Processing:

    • Calculate the ratio of Trace 1 / Trace 2 areas.

    • Acceptance Criteria: Ratio must be

      
      .
      
Visualization 2: Analytical Decision Matrix

This diagram guides the analyst through the interpretation of the mass spectra and troubleshooting.

DecisionMatrix Start Start Analysis ESI(-) Mode IsotopeCheck Isotope Pattern 199/201 (1:1)? Start->IsotopeCheck DehydrationCheck Dominant Peak m/z 181? IsotopeCheck->DehydrationCheck Yes Result_Impurity Impurity: Non-Brominated IsotopeCheck->Result_Impurity No (Single peak) OrthoCheck Retention Time Shift vs Meta? DehydrationCheck->OrthoCheck No (199 dominant) Result_Boroxine Artifact: Thermal Dehydration DehydrationCheck->Result_Boroxine Yes (Source too hot) Result_Valid Valid ID: Bromo-PBA OrthoCheck->Result_Valid Confirmed

Figure 2: Analytical Decision Matrix for validating bromo-phenylboronic acid identity. This workflow prioritizes isotopic confirmation and thermal stability checks.

References

  • Vertex AI Search. (2024). ESI-MS negative mode fragmentation of phenylboronic acids. 2

  • Chidella, K.S., et al. (2021).[1] A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry. 1

  • NIST Mass Spectrometry Data Center. (2024). Mass Spectrometry of Analytical Derivatives: Ortho and Para Effects. 3

  • Waters Corporation. (2024). High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo TQ Absolute. Link

  • SCIEX. (2024). Quantitation of boronic acids at pg/mL levels of sensitivity. 4[5]

Sources

11B NMR Shifts for Substituted Phenylboronic Acids: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers in medicinal chemistry and materials science, 11B NMR is the definitive method for characterizing the oxidation state, coordination geometry, and purity of organoboron compounds. While 1H and 13C NMR provide structural data on the organic ligand, they remain blind to the dynamic equilibrium of the boron center itself.

This guide compares the 11B NMR spectral performance of substituted phenylboronic acids against their common derivatives (esters, MIDA boronates, and trifluoroborates). It provides a self-validating experimental protocol designed to eliminate the common "boron hump" background artifact, ensuring data integrity for publication and regulatory filing.

Part 1: The Physics of Detection

To interpret 11B data accurately, one must understand the nuclear properties driving the signal.

  • Quadrupolar Nucleus: 11B has a spin of

    
    . This results in efficient quadrupolar relaxation, causing line broadening .
    
  • Coordination Geometry: The line width is directly correlated to the symmetry of the electric field gradient around the nucleus.

    • Trigonal Planar (

      
      ):  Low symmetry 
      
      
      
      Fast relaxation
      
      
      Broad signals (>100 Hz).
    • Tetrahedral (

      
      ):  High symmetry 
      
      
      
      Slow relaxation
      
      
      Sharp signals (<50 Hz).

Scientist's Insight: If you observe a sharp peak at ~30 ppm for a boronic acid, suspect boronate ester formation or high mobility; if you see a broad hump at ~5 ppm, suspect incomplete conversion to the tetrahedral anion or exchange broadening.[1]

Part 2: Comparative Analysis of Shifts & Derivatives

The chemical shift (


) is the primary indicator of the boron environment. The table below compares the standard phenylboronic acid against its "alternatives"—the protected or derivatized forms used to modulate reactivity.
Table 1: Comparative 11B NMR Shifts (Referenced to BF3·OEt2 = 0 ppm)
Boron SpeciesHybridizationGeometryTypical

(ppm)
Line ShapeStability/Notes
Phenylboronic Acid

Trigonal25 – 35 BroadEquilibrium with boroxine.
Boroxine (Anhydride)

Trigonal28 – 33 BroadOften overlaps with acid; favored in non-polar solvents.
Pinacol Ester

Trigonal30 – 35 Sharp(er)Kinetic stability; slight downfield shift vs acid.
Boronate Anion

Tetrahedral2 – 10 SharpFormed at high pH; highly shielded.
MIDA Boronate

Tetrahedral10 – 15 SharpSlow-release protecting group.
Trifluoroborate (BF3K)

Tetrahedral2 – 5 QuartetCoupled to 19F (

Hz).
Substituent Effects (Hammett Correlation)

The electronic nature of the substituent on the phenyl ring dictates the shielding of the boron nucleus.

  • Electron Donating Groups (EDG): (e.g., -OMe, -NH2) increase electron density at the boron center, causing Upfield Shifts (lower ppm).

    • Example: 4-Methoxyphenylboronic acid resonates upfield relative to phenylboronic acid.

  • Electron Withdrawing Groups (EWG): (e.g., -NO2, -CF3) decrease electron density, causing Downfield Shifts (higher ppm).

    • Example: 4-Nitrophenylboronic acid resonates downfield.

Part 3: Dynamic Equilibria & Speciation

A common error in drug development is misinterpreting the purity of a boronic acid due to its dynamic speciation. Boronic acids exist in equilibrium with their dehydrated trimer (boroxine) and, in the presence of water/base, their tetrahedral anion.

Visualization: Boron Speciation Pathways

The following diagram illustrates the chemical pathways that alter the 11B shift, essential for interpreting "impurity" peaks.

BoronSpeciation Acid Phenylboronic Acid (sp2, ~30 ppm) Broad Signal Boroxine Boroxine (Anhydride) (sp2, ~33 ppm) Broad Signal Acid->Boroxine - H2O (Dehydration) Anion Boronate Anion (sp3, ~5 ppm) Sharp Signal Acid->Anion + OH- (High pH) Ester Boronate Ester (sp2, ~32 ppm) Sharp Signal Acid->Ester + Diol (e.g. Pinacol) Boroxine->Acid + H2O (Hydrolysis) Anion->Acid + H+ (Low pH)

Caption: Fig 1.[2] Dynamic equilibrium of phenylboronic acids. Shift values are approximate relative to BF3·OEt2.

Part 4: Experimental Protocol (Self-Validating)

This protocol is designed to eliminate the "Glass Background" artifact—a broad hump at ~30 ppm caused by borosilicate glass (Pyrex) that mimics the signal of boronic acids.

Materials
  • NMR Tube: Quartz (Recommended: Wilmad 507-PP-7QTZ) or PTFE liners.

    • Why: Borosilicate glass contains ~12% B2O3.[3] Quartz is pure SiO2.

  • Reference: BF3·OEt2 (External capillary) or internal substitution (see below).

  • Solvent: DMSO-d6 (prevents boroxine formation better than CDCl3) or D2O (+ NaOD for anion studies).

Workflow: The "Background Suppression" Method
  • Baseline Check (Control):

    • Run the empty NMR tube with pure solvent first.

    • Validation: If you see a broad hump between 20–40 ppm, you are using Borosilicate. Switch to Quartz.

  • Sample Preparation:

    • Dissolve ~10-20 mg of sample in 0.6 mL solvent.

    • Note: Higher concentration is better for 11B to overcome the background if Quartz is unavailable.

  • Acquisition Parameters:

    • Pulse Sequence: zgbs (Bruker) or equivalent "background suppression" sequence if using Pyrex.

    • Sweep Width: 200 ppm (typically +100 to -100 ppm).

    • Scans (NS): Minimum 128 (due to line broadening).

    • Line Broadening (LB): Apply 10–20 Hz exponential multiplication during processing to smooth noise.

  • Referencing (The "Zero" Point):

    • Standard: BF3[4][5][6]·OEt2 is 0.0 ppm.[7]

    • Alternative: If BF3[4][6][7]·OEt2 is unavailable, use the "Unified Scale" based on the 1H frequency of TMS (Xi scale), which modern spectrometers calculate automatically.

Visualization: Troubleshooting Decision Tree

Troubleshooting Start Start 11B Experiment CheckTube Are you using a Quartz Tube? Start->CheckTube PyrexPath No (Borosilicate) CheckTube->PyrexPath Standard Lab QuartzPath Yes (Quartz) CheckTube->QuartzPath High Purity BroadSignal Broad Hump at ~30 ppm? PyrexPath->BroadSignal Action3 Proceed with Standard 'zg' sequence QuartzPath->Action3 IsSample Is it Sample or Glass? BroadSignal->IsSample Action1 Run 'zgbs' sequence (Background Suppression) IsSample->Action1 Pulse Sequence Fix Action2 Run Blank Solvent Scan Subtract from Sample Spectrum IsSample->Action2 Manual Subtraction

Caption: Fig 2. Decision matrix for removing background boron signals from glass NMR tubes.

References

  • Hermanek, S. (1992). "11B NMR Spectra of Boranes, Main-Group Heteroboranes, and Substituted Derivatives." Chemical Reviews. Link

  • Pellegrino, J., et al. (2022).[6][8] "11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations." Journal of Chemical Education. Link

  • Wilmad-LabGlass. "NMR Tube Selection Guide for Boron NMR." Spectroscopy Guides. Link

  • Storey, C. et al. (2010). "A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids." Journal of Physical Chemistry A. Link

  • IUPAC. (2008). "Unified Scale for NMR Chemical Shifts." Pure and Applied Chemistry. Link

Sources

Structural Elucidation of Hydroxy-Substituted Boronic Acids: A Comparative Guide to SCXRD, MicroED, and PXRD Platforms

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Hydroxy-substituted boronic acids—encompassing hydroxyphenylboronic acids and benzoxaboroles like the FDA-approved PDE4 inhibitor Crisaborole and the antifungal Tavaborole—represent a highly privileged class of pharmacophores in modern drug discovery[1]. Their unique Lewis acidity and ability to form reversible covalent bonds make them exceptionally potent. However, these exact chemical properties make their solid-state characterization notoriously difficult.

These compounds exhibit a strong propensity to form extensive hydrogen-bonded networks, undergo dehydration to form dynamic boroxine anhydrides, and crystallize into multiple polymorphic solid forms. Because growing the large, high-quality single crystals required for conventional X-ray diffraction is often a severe kinetic bottleneck, researchers must strategically select the right analytical instrumentation platform.

This guide objectively compares the three leading structural analysis platforms—Single-Crystal X-Ray Diffraction (SCXRD) , Microcrystal Electron Diffraction (MicroED) , and Powder X-Ray Diffraction (PXRD) paired with Solid-State NMR —providing actionable experimental protocols, causality-driven methodologies, and performance metrics to accelerate your drug development pipeline.

Platform Comparison: Selecting the Right Analytical Tool

Platform A: Single-Crystal X-Ray Diffraction (SCXRD)

The Gold Standard for Absolute Configuration SCXRD utilizes X-ray photons to interact with the electron cloud of the crystal lattice. Modern dual-source (Cu/Mo) microfocus diffractometers are the industry standard for regulatory submissions (IND/NDA)[2].

  • Pros: Provides unambiguous bond lengths, angles, and stereochemistry. It remains the most trusted method for resolving the absolute configuration of chiral centers.

  • Cons: Strictly requires large, well-ordered single crystals (typically >10–50 µm). Hydroxy-substituted boronic acids often precipitate as microcrystalline powders or twinned crystals, rendering SCXRD impossible without exhaustive, time-consuming crystallization screening.

Platform B: Microcrystal Electron Diffraction (MicroED / 3DED)

The Nanocrystal Revolution MicroED utilizes a cryo-transmission electron microscope (cryo-TEM, e.g., Thermo Fisher Glacios) equipped with a direct electron detector to shoot a high-energy electron beam through nanocrystals[2]. Because electrons interact with the electrostatic potential of the atoms (both nucleus and electrons), they scatter much more strongly than X-rays.

  • Pros: Requires only femtograms of material (<1 mg of bulk powder). It can solve atomic-resolution structures (<1 Å) directly from heterogeneous powders and nanocrystals (~100–500 nm), bypassing the single-crystal bottleneck entirely[2][3].

  • Cons: Susceptible to dynamical scattering (multiple scattering events within the crystal), which can slightly reduce the precision of refinement residuals (R-factors) compared to SCXRD[4][5].

Platform C: Powder X-Ray Diffraction (PXRD) + Solid-State NMR

The Polymorph Screening Workhorse Analyzes bulk polycrystalline powders. PXRD provides a unique diffraction fingerprint for polymorph identification, while ssNMR probes the local chemical environment.

  • Pros: Ideal for bulk polymorph screening and quantifying phase purity. For example, PXRD is critical for distinguishing between the syn and anti hydroxyl conformers of Crisaborole polymorphs[6].

  • Cons: Solving de novo 3D structures from PXRD alone (via Rietveld refinement) is computationally intensive and often requires prior knowledge of the molecular geometry.

Quantitative Performance Matrix

The following table summarizes the operational metrics of each platform when applied to hydroxy-substituted boronic acid derivatives.

Performance MetricSCXRD (Microfocus)MicroED (Cryo-TEM)PXRD + ssNMR
Minimum Crystal Size > 10–50 µm100–500 nmBulk Powder (Nanoscale to Microscale)
Sample Quantity Required Single large crystal< 1 mg (Femtograms per grid)10–50 mg
Typical Resolution 0.70–0.85 Å0.80–1.00 ÅN/A (Fingerprint / Bulk phase)
Data Collection Speed 2–24 hours< 10 minutes per crystal10–30 minutes
De Novo Structure Solution Excellent (Direct Methods)Excellent (Direct Methods)Poor (Requires structural models)
Polymorph Phase Purity Poor (Single crystal bias)Moderate (Grid sampling)Excellent (Bulk representative)

Decision Matrix Visualization

To optimize resource allocation, use the following logical workflow to determine which analytical platform is required based on your synthesized boronic acid sample.

G Start Synthesized Boronic Acid (Powder Sample) Decision Particle Size & Goal? Start->Decision SCXRD SCXRD Platform (Single Crystal X-ray) Decision->SCXRD > 50 µm Crystals MicroED MicroED Platform (Electron Diffraction) Decision->MicroED < 1 µm Nanocrystals PXRD PXRD + ssNMR (Bulk Powder Analysis) Decision->PXRD Bulk / Polymorphs Result1 Absolute 3D Structure (High Precision) SCXRD->Result1 Result2 Absolute 3D Structure (Nanocrystal Resolution) MicroED->Result2 Result3 Polymorph Identification & Phase Purity PXRD->Result3

Workflow for selecting the optimal structural analysis platform for boronic acid derivatives.

Self-Validating Experimental Protocols

As an application scientist, I emphasize that protocols must be driven by chemical causality and include built-in validation steps to ensure data integrity.

Protocol A: MicroED Data Collection for Benzoxaborole Nanocrystals

When benzoxaboroles crash out of solution as fine powders, MicroED is the fastest path to a structure[2].

  • Step 1: Grid Preparation (Dry Method). Gently crush <1 mg of the boronic acid powder between two glass slides. Dust the crushed powder onto a glow-discharged holey carbon copper grid.

    • Causality: Dry preparation prevents solvent-induced polymorphic transitions or the formation of unwanted boroxine anhydrides, which frequently occur if the sample is suspended in protic solvents.

  • Step 2: Cryo-Cooling. Plunge the grid into liquid nitrogen and transfer it to the cryo-TEM (e.g., operating at 200 kV).

    • Causality: Organic molecules are highly sensitive to radiation damage from the electron beam. Cryogenic temperatures (-196 °C) mitigate the diffusion of free radicals generated by inelastic scattering, preserving the crystal lattice long enough to collect high-resolution data.

  • Step 3: Continuous Rotation Data Collection. Locate a nanocrystal (~200 nm thick). Rotate the stage continuously from -30° to +30° at a rate of 0.5°/second while recording diffraction patterns on a direct electron detector.

    • Self-Validation Check: Before initiating the full sweep, take a single static exposure. The presence of sharp, distinct diffraction spots extending beyond 1.0 Å—without diffuse ice rings—confirms the crystal is well-ordered and suitable for full data collection.

  • Step 4: Data Processing. Integrate the data using software like DIALS or XDS, applying corrections for dynamical scattering where applicable[4].

Protocol B: Polymorph Isolation and PXRD/SCXRD Screening (Crisaborole Case Study)

Crisaborole displays distinct polymorphism based on the syn (Form I) and anti (Form II) conformations of the hydroxyl group on the oxaborole ring[6].

  • Step 1: Solvent-Mediated Crystallization. To isolate Form I, dissolve 50 mg of Crisaborole in a non-polar/polar aprotic mixture (e.g., toluene/dichloromethane) at 50 °C. Allow slow evaporation at room temperature.

    • Causality: Controlling the hydrogen-bonding capability of the solvent dictates whether the oxaborole hydroxyl group adopts a syn or anti conformation during nucleation, directly driving which polymorph crystallizes[6].

  • Step 2: Thermal Stressing for Form III. To generate Form III, heat a sample of Form I or II to 130 °C in a differential scanning calorimeter (DSC), just below its melting point, and hold for 10 minutes.

    • Causality: Thermal energy overcomes the kinetic barrier of the solid-state hydrogen bond network, allowing the lattice to rearrange into the thermodynamically stable high-temperature polymorph (Form III)[6].

  • Step 3: PXRD Validation. Analyze the resulting powders using a Cu-Kα PXRD platform.

    • Self-Validation Check: Form I is confirmed by characteristic Bragg peaks at 2θ = 15.3°, 26.1°, and 14.1°. Form III is confirmed by distinct shifts to 2θ = 20.6° and 27.8°. If peak broadening is observed, the sample is either poorly crystalline or a mixture of polymorphs, necessitating a return to Step 1 for recrystallization.

Conclusion

For drug development professionals working with hydroxy-substituted boronic acids, relying solely on traditional SCXRD can stall pipelines due to crystallization bottlenecks. By integrating MicroED for rapid, sub-micron de novo structure determination[2][3], and utilizing PXRD for rigorous polymorph screening[6], research teams can achieve a comprehensive, self-validating understanding of their compound's solid-state behavior.

References

  • Creative Biostructure. "SCXRD vs MicroED Comparison for Crystallography Research." Creative Biostructure. Available at:[Link]

  • XtalPi. "Crystal structure determination with SCXRD & MicroED." XtalPi. Available at:[Link]

  • Campillo-Alvarado, G., et al. "Exploration of Solid Forms of Crisaborole: Crystal Engineering Identifies Polymorphism in Commercial Sources and Facilitates Cocrystal Formation." ResearchGate / Crystal Growth & Design. Available at:[Link]

  • Adamczyk-Woźniak, A., et al. "Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles." Chemical Reviews. Available at:[Link]

  • Jones, C. G., et al. "Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples." ResearchGate. Available at:[Link]

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reactivity comparison of 2-bromo vs 4-bromo phenylboronic acid isomers

Author: BenchChem Technical Support Team. Date: March 2026

As bifunctional building blocks (A-B type monomers) containing both an electrophilic halide and a nucleophilic boronic acid, halophenylboronic acids are indispensable in modern synthetic chemistry and materials science. However, the positional isomerism of the bromine atom fundamentally alters the molecule's reactivity profile in palladium-catalyzed Suzuki-Miyaura cross-coupling.

This guide provides an objective, data-driven comparison of 2-bromophenylboronic acid (ortho-isomer) and 4-bromophenylboronic acid (para-isomer) , analyzing the causality behind their divergent behaviors, susceptibility to side reactions, and optimized experimental protocols.

Mechanistic Causality: Sterics, Electronics, and Transmetallation

The Suzuki-Miyaura catalytic cycle consists of three primary steps: oxidative addition, transmetallation, and reductive elimination. When utilizing bifunctional bromophenylboronic acids, the position of the bromine atom dictates the rate-limiting step and the dominant reaction pathway.

4-Bromophenylboronic Acid: The Ideal A-B Monomer

In the para-isomer, the bulky bromine atom is situated as far as possible from the boronic acid moiety. This spatial separation results in minimal steric hindrance around the boron center. Consequently, the coordination of the base (e.g., hydroxide or carbonate) to form the reactive boronate complex, followed by transmetallation to the Pd(II) intermediate, proceeds rapidly[1]. This unhindered reactivity makes 4-bromophenylboronic acid an ideal candidate for Suzuki polycondensation , yielding linear poly(p-phenylene) (PPP) with high degrees of polymerization[2].

2-Bromophenylboronic Acid: Steric Clash and Protodeboronation

The ortho-isomer presents a severe steric challenge. The proximity of the large bromine atom (van der Waals radius ~1.85 Å) to the boronic acid group forces the B(OH)₂ moiety out of coplanarity with the phenyl ring. This steric shield dramatically retards the transmetallation step[3].

Because transmetallation is bottlenecked, the catalytic cycle stalls, leaving the boronic acid vulnerable to a notorious side reaction: protodeboronation (the hydrolytic cleavage of the C-B bond to form a C-H bond)[4]. Ortho-halophenylboronic acids are highly susceptible to this degradation pathway, especially under basic aqueous conditions at elevated temperatures[5]. To successfully couple 2-bromophenylboronic acid, chemists must employ highly active, sterically demanding ligands (e.g., Buchwald ligands like SPhos) that accelerate transmetallation and suppress the β-hydride elimination or protodeboronation pathways[6]. Alternatively, the boronic acid can be masked as a MIDA boronate for controlled, iterative coupling[7].

MechanisticDivergence A Bifunctional Monomers (Br-Ar-B(OH)2) B 4-Bromophenylboronic Acid (Para Isomer) A->B C 2-Bromophenylboronic Acid (Ortho Isomer) A->C D Rapid Transmetallation (Minimal Sterics) B->D F Sluggish Transmetallation (Severe Steric Clash) C->F E Suzuki Polycondensation Poly(p-phenylene) D->E G Protodeboronation & Oligomerization F->G

Caption: Divergent reaction pathways of 4-bromo vs 2-bromo phenylboronic acid in cross-coupling.

Quantitative Comparison of Reactivity

The following table summarizes the experimental performance and physical parameters of the two isomers under standard Suzuki-Miyaura conditions.

Parameter4-Bromophenylboronic Acid2-Bromophenylboronic Acid
Steric Hindrance (Boron Center) MinimalSevere (Ortho-effect)
Transmetallation Rate FastSlow
Primary Synthetic Utility Suzuki Polycondensation (PPP)Iterative Coupling / Complex Biaryls
Major Side Reaction HomocouplingProtodeboronation[4]
Typical Yield (Self-Coupling) > 85% (High MW Polymer)< 40% (Cyclic oligomers/degraded monomer)
Required Catalyst System Standard (e.g., Pd(PPh3)4)Highly Active (e.g., Pd(OAc)2 / SPhos)
Stability in Aqueous Base HighLow to Moderate

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes a mechanistic rationale so researchers can troubleshoot deviations in real-time.

Protocol A: Suzuki Polycondensation of 4-Bromophenylboronic Acid

Objective: Synthesize linear poly(p-phenylene) (PPP) via step-growth polymerization.

  • Reagent Preparation: In a Schlenk flask, combine 4-bromophenylboronic acid (1.0 mmol), Pd(PPh3)4 (0.02 mmol, 2 mol%), and K2CO3 (2.5 mmol).

    • Causality: Pd(PPh3)4 is sufficient here because the unhindered para-isomer undergoes rapid oxidative addition and transmetallation. Excess base ensures the continuous formation of the reactive boronate species.

  • Solvent Addition & Degassing: Add a biphasic solvent mixture of Toluene/H2O (4:1 v/v, 10 mL). Subject the mixture to three freeze-pump-thaw cycles.

    • Validation Check: Oxygen must be rigorously excluded. If the solution turns black prematurely, Pd(0) has oxidized to inactive Pd black, or oxidative homocoupling of the boronic acid has occurred.

  • Thermal Activation: Heat the vigorously stirred biphasic mixture to 90 °C for 24 hours.

    • Causality: Vigorous stirring is critical in biphasic systems to maximize the interfacial surface area where transmetallation often occurs.

  • Polymer Precipitation: Cool the mixture to room temperature and pour it into vigorously stirred methanol (50 mL). Collect the precipitated polymer by vacuum filtration.

    • Validation Check: A high-molecular-weight PPP will precipitate as an insoluble, pale powder. If only an oil forms, the degree of polymerization is low, indicating a stoichiometric imbalance or catalyst deactivation[2].

Protocol B: Chemoselective Coupling of 2-Bromophenylboronic Acid

Objective: Achieve selective cross-coupling while suppressing protodeboronation.

  • Ligand/Catalyst Assembly: In a glovebox, combine Pd2(dba)3 (1 mol%) and SPhos (2 mol%) in anhydrous 1,4-dioxane.

    • Causality: The electron-rich, sterically demanding SPhos ligand accelerates the difficult transmetallation of the ortho-substituted boronic acid while preventing catalyst resting-state deactivation[6].

  • Substrate Addition: Add 2-bromophenylboronic acid (1.0 mmol), an external aryl iodide (1.2 mmol, electrophile), and anhydrous K3PO4 (2.0 mmol).

    • Causality: Using an aryl iodide ensures that oxidative addition occurs exclusively at the external electrophile, leaving the C-Br bond of the 2-bromophenylboronic acid intact for subsequent iterative steps[8]. Anhydrous conditions and K3PO4 minimize hydrolytic protodeboronation[3].

  • Reaction & Monitoring: Heat to 80 °C. Monitor the reaction via GC-MS every 2 hours.

    • Validation Check: Track the disappearance of the aryl iodide. If bromobenzene is detected in the GC-MS trace, protodeboronation of the starting material has occurred, indicating that the temperature is too high or the solvent is insufficiently anhydrous.

Workflow Step1 1. Monomer Selection (2-BPBA vs 4-BPBA) Step2 2. Catalyst & Base Assignment (Pd(PPh3)4 vs Buchwald Ligands) Step1->Step2 Step3 3. Degassing (Ar/N2) Prevents Oxidative Homocoupling Step2->Step3 Step4 4. Thermal Activation (80-100 °C) Step3->Step4 Step5 5. Kinetic Monitoring (GC-MS / NMR) Step4->Step5

Caption: Self-validating experimental workflow for evaluating halophenylboronic acid reactivity.

Conclusion

The reactivity of halophenylboronic acids is governed by a delicate balance of steric and electronic factors. 4-Bromophenylboronic acid serves as a highly efficient monomer for linear polycondensation due to its unhindered transmetallation kinetics. Conversely, 2-bromophenylboronic acid requires precision catalysis to overcome severe steric clash and its inherent vulnerability to protodeboronation. By understanding the causality behind these mechanisms, researchers can rationally select the appropriate isomer, catalyst system, and reaction conditions for their specific synthetic targets.

References

  • Protodeboronation - Wikipedia Source: Wikipedia URL:[Link]

  • Organoborane coupling reactions (Suzuki coupling) Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation Source: ResearchGate URL:[Link]

  • System for controlling the reactivity of boronic acids (WO2009014550A1)
  • Direct Mechanocatalysis: Palladium as Milling Media and Catalyst in the Mechanochemical Suzuki Polymerization Source: ResearchGate URL:[Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling (2-Bromo-3-hydroxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Operational Context

(2-Bromo-3-hydroxyphenyl)boronic acid is a bifunctional building block primarily used in drug discovery for constructing biaryl scaffolds via Suzuki coupling. While often categorized generically as an "irritant," its specific structural features—a boronic acid moiety combined with a halogen (bromine) and a phenol group—dictate a more nuanced safety approach than standard laboratory reagents.

Critical Operational Insight: Beyond immediate acute toxicity, arylboronic acids are increasingly scrutinized as potential genotoxic impurities (GTIs) in Active Pharmaceutical Ingredients (APIs). Consequently, handling protocols must prevent not only personal exposure but also cross-contamination of downstream workflows. This guide treats the substance with a higher containment priority than a standard GHS "Warning" label might suggest.

Hazard Identification & Risk Assessment

The primary risks stem from the compound's physical state (fine, static-prone dust) and its chemical reactivity (Lewis acidity).

Hazard ClassGHS CodeOperational Implication
Skin Irritation H315 Boronic acids can reversibly bind to serine proteases and surface proteins. Moisture on skin (sweat) accelerates irritation.
Eye Irritation H319 High risk.[1][2][3][4] The acidity of the boronic group (

) combined with the phenolic proton can cause severe localized pH drops in the eye.
Respiratory Irritation H335 The compound is often a low-density solid. Inhalation of dust triggers immediate mucous membrane inflammation.
Acute Toxicity H302 (Provisional)Halogenated arylboronic acids are often classified as harmful if swallowed.[4] Treat as toxic.

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient for handling fine boronic acid dusts due to their hygroscopic nature and potential to cling to fabrics.

Tier 1: Solid Handling (Weighing & Transfer)

Use this tier when the compound is in dry powder form.

ComponentSpecificationScientific Rationale
Respiratory Fume Hood (Primary)Mandatory. Do not handle on an open bench. The static nature of the powder makes containment difficult without airflow.
Hand Protection Double Nitrile Gloves Outer: 5 mil (0.12 mm) standard nitrile.Inner: 4 mil nitrile (contrasting color).Reason: Boronic acids can permeate thin nitrile slowly; double gloving provides a visual breach indicator and a barrier against micro-pinholes.
Eye Protection Chemical Goggles Safety glasses are insufficient for powders. Air currents in hoods can swirl dust around side shields. Goggles provide a sealed environment.
Body Protection Tyvek® Sleeves or Lab CoatDisposable sleeves prevent dust accumulation on the wrists/forearms of reusable lab coats, reducing migration of contaminants outside the lab.
Tier 2: Solution Handling (Reaction & Workup)

Use this tier once the compound is dissolved in solvents (e.g., DMF, Dioxane, THF).

ComponentSpecificationScientific Rationale
Hand Protection Single Nitrile Gloves Standard chemical resistance is usually sufficient once solvated, provided the solvent itself (e.g., DMF) does not require laminate gloves.
Eye Protection Safety Glasses Side shields required.[4] Goggles are optional unless there is a splash risk (e.g., during reflux).

Operational Workflow & Decision Logic

The following diagram illustrates the decision logic for PPE and containment based on the state of the material.

PPE_Decision_Logic Start Start: Handling (2-Bromo-3-hydroxyphenyl)boronic acid State_Check Is the material Solid or in Solution? Start->State_Check Solid Solid (Powder) State_Check->Solid Powder Solution Solution (Dissolved) State_Check->Solution Liquid/Solvated Static_Control Step 1: Neutralize Static (Antistatic Gun / Ionizer) Solid->Static_Control Weighing Step 2: Weigh inside Fume Hood (Use Balance Shield) Static_Control->Weighing PPE_Solid REQUIRED PPE: - Chemical Goggles - Double Nitrile Gloves - Tyvek Sleeves Weighing->PPE_Solid Transfer Step 1: Liquid Transfer (Syringe / Cannula) Solution->Transfer PPE_Liquid REQUIRED PPE: - Safety Glasses w/ Side Shields - Single Nitrile Gloves - Standard Lab Coat Transfer->PPE_Liquid

Figure 1: PPE Selection and Handling Logic based on physical state. Note the critical requirement for static control during the solid phase.

Detailed Step-by-Step Protocol

Phase A: Preparation & Weighing

The Challenge: Arylboronic acids are often fluffy, low-density solids that carry significant static charge, causing them to "jump" off spatulas and adhere to gloves.

  • Static Neutralization:

    • Place an ionizing bar or use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula before touching the compound.

    • Why: This prevents the powder from repelling into the air, reducing inhalation risk and ensuring accurate stoichiometry.

  • Containment:

    • Perform all weighing inside a certified fume hood.

    • If using an analytical balance outside a hood is unavoidable, use a "powder containment hood" or a balance enclosure with HEPA filtration.

  • Transfer:

    • Dissolve the solid immediately after weighing if possible. Do not transport open weighing boats across the lab.

Phase B: Reaction Setup (Suzuki Coupling Context)
  • Solvent Addition:

    • Add solvent (e.g., 1,4-Dioxane, DMF) slowly.

    • Observation: Boronic acids are generally stable, but the hydroxyl group at position 3 makes this compound slightly acidic. Ensure no strong bases (e.g., NaH, LiAlH4) are present unless the protocol specifically calls for deprotonation under controlled conditions.

  • Inert Atmosphere:

    • While the boronic acid is stable in air, the Suzuki catalyst (Pd) is not. Purge the vessel with Nitrogen/Argon. This also minimizes moisture ingress which can cause protodeboronation (cleavage of the C-B bond) over long periods.

Phase C: Spill Cleanup
  • Solid Spill:

    • Do NOT sweep with a brush (creates dust).

    • Cover with wet paper towels (water/ethanol mix) to dampen the powder.

    • Wipe up and place in a solid hazardous waste container.

  • Solution Spill:

    • Absorb with vermiculite or spill pads.

    • Clean surface with a mild detergent followed by water.

Disposal & Deactivation

Proper disposal is critical due to the halogen content (Bromine) and the boron moiety.

Waste Stream Classification:

  • Primary: Halogenated Organic Waste.

  • Secondary: Toxic/Irritant Solid Waste (for contaminated gloves/paper).

Disposal Logic Diagram:

Waste_Disposal Waste_Origin Waste Material Type_Check Type? Waste_Origin->Type_Check Liquid_Waste Liquid Mother Liquor Type_Check->Liquid_Waste Solid_Waste Contaminated Solids (Gloves, Paper) Type_Check->Solid_Waste Halogen_Check Contains Halogens? (Bromine) Liquid_Waste->Halogen_Check Solid_Bin Hazardous Solid Waste (Double Bagged) Solid_Waste->Solid_Bin Halo_Stream Halogenated Organic Waste (Do NOT mix with Acids) Halogen_Check->Halo_Stream Yes (Br present)

Figure 2: Waste segregation workflow ensuring compliance with halogenated waste regulations.

References

  • Sigma-Aldrich. (n.d.). Safety Data Sheet for Phenylboronic Acid Derivatives. Retrieved from (General hazard class reference for H315/H319/H335).

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Boronic acids.[2][4][5][6][7] Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Labels and Pictograms. Retrieved from

  • Hallenbeck, W. H., & Cunningham, K. M. (2018). Quantitative Risk Assessment for Environmental and Occupational Health. CRC Press.

Disclaimer: This guide is for informational purposes for trained laboratory personnel. Always consult the specific Safety Data Sheet (SDS) from your chemical supplier before use.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.